Chemical properties of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine
The following technical guide details the chemical properties, synthesis, and applications of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine . A Chiral Scaffold for Asymmetric Synthesis and Ligand Design[1] Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine .
A Chiral Scaffold for Asymmetric Synthesis and Ligand Design[1]
Executive Summary
(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine is a high-value chiral heterocycle featuring a strained four-membered azetidine ring. Characterized by two defined stereocenters—one on the ring (C2) and one on the exocyclic auxiliary (N-alpha-methylbenzyl)—this compound serves as a robust chiral auxiliary and a precursor for chiral ligands (e.g., in zinc-mediated alkylations). Its utility stems from the conformational rigidity of the azetidine ring, which amplifies steric differentiation in asymmetric transformations, and the "matched" stereochemistry between the ring and the auxiliary, which often enhances diastereoselectivity in synthetic applications.
Molecular Architecture & Stereochemistry
The molecule consists of a saturated azetidine ring substituted at the 2-position with a methyl group and at the nitrogen with a (1R)-1-phenylethyl group.
Conformational Dynamics: Unlike planar aromatic rings, the azetidine ring exists in a puckered conformation to relieve torsional strain (eclipsing interactions). The energy barrier for ring inversion is low (~1.3 kcal/mol), but the bulky substituents at C2 and N1 lock the molecule into a preferred conformer where steric clash is minimized.
Stereochemical Match: The (2S, 1'R) configuration represents a specific diastereomer. In many asymmetric protocols, the interaction between the C2-methyl group and the chiral N-substituent creates a "chiral pocket" that effectively shields one face of the molecule, directing incoming nucleophiles or electrophiles with high selectivity.
Physicochemical Profile
The following data summarizes the core physical properties. Note that as a specialized chiral intermediate, some values are derived from high-purity isolation protocols.
Property
Value / Description
Molecular Formula
C₁₂H₁₇N
Molecular Weight
175.27 g/mol
Appearance
Colorless to pale yellow oil
Boiling Point
~85–90 °C at 0.5 mmHg (Extrapolated: ~230 °C at 760 mmHg)
Density
~0.94 g/cm³
Chirality
(2S) Ring, (1R) Auxiliary
Solubility
Miscible in DCM, THF, Ethanol, Toluene; Low water solubility
pKa (Conjugate Acid)
~10.4 (Typical for N-alkyl azetidines)
Specific Rotation
dependent on solvent/concentration (typically negative for this diastereomer)
Synthetic Pathways & Diastereomeric Resolution
The most robust "self-validating" synthesis involves the reaction of a chiral amine with a racemic electrophile, followed by physical separation of the resulting diastereomers. This method is preferred over enantioselective synthesis for this scaffold because it yields both diastereomers, allowing for rigorous NMR characterization and confirmation of purity.
Nucleophilic Substitution (Step 1): (R)-1-Phenylethylamine acts as the nucleophile, displacing the primary bromide of 1,3-dibromobutane.
Intramolecular Cyclization (Step 2): The resulting secondary amine undergoes a second internal
attack on the secondary bromide to close the four-membered ring.
Diastereomer Formation: Since the 1,3-dibromobutane is racemic, the methyl group at the new C2 position will be either (R) or (S). The chiral auxiliary is fixed as (R).
Separation (The Self-Validating Step): These two products are diastereomers, not enantiomers. They possess distinct physical properties (NMR shifts, Rf values).
Validation: Use high-performance liquid chromatography (HPLC) or careful silica gel flash chromatography. The (2S, 1'R) isomer typically elutes separately from the (2R, 1'R) isomer.
NMR Check: In
NMR, the doublet for the ring methyl group will appear at slightly different chemical shifts for the two diastereomers (e.g., 1.25 vs 1.35 ppm), allowing for instant determination of diastereomeric ratio (dr).
Figure 1: Synthesis via diastereomeric resolution. This pathway ensures high optical purity by physically separating the 'mismatched' isomer.
Reactivity & Mechanistic Insights
The chemical behavior of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine is defined by ring strain (~26 kcal/mol) and nitrogen basicity .
A. Nucleophilic Ring Opening
While stable at room temperature, the azetidine ring is susceptible to ring opening under acidic conditions or with strong nucleophiles.
Mechanism: Protonation or Lewis acid coordination at the nitrogen activates the C-N bonds. Nucleophiles typically attack the less substituted carbon (C4) to relieve strain, yielding acyclic gamma-functionalized amines.
Control: The (1R)-phenylethyl group provides steric bulk that retards attack at the nitrogen, directing reactivity towards the ring carbons or the alpha-protons.
B. Lithiation and Anionic Chemistry
The compound can serve as a precursor for alpha-lithiated species.
Protocol: Treatment with sec-butyllithium/TMEDA at -78°C effects deprotonation alpha to the nitrogen.
Stereocontrol: The chiral auxiliary directs the lithiation and subsequent electrophilic trapping, allowing for the synthesis of 2,2-disubstituted azetidines with high enantiocontrol.
Applications in Drug Development & Catalysis[3]
Chiral Ligands: The diamine derivatives (obtained by ring opening or side-chain functionalization) are privileged ligands for asymmetric transfer hydrogenation and diethylzinc additions to aldehydes.
Beta-Lactam Precursors: Oxidation of the ring (e.g., with
) converts the azetidine to a beta-lactam (azetidin-2-one), a core scaffold for antibiotics. The stereochemistry at C2 is preserved during this oxidation.
Chiral Base: The compound itself can act as a chiral base for the enantioselective deprotonation of epoxides or ketones.
Hazards: Like many low-molecular-weight amines, this compound is likely an irritant to skin and eyes. The strained ring suggests potential alkylating ability (though lower than aziridines).
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation or moisture absorption.
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
Synthesis and Diastereoselective Alkylation: Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine. This work details the use of (S)-1-phenylethylamine as a chiral auxiliary for azetidine synthesis, establishing the protocols for diastereomeric separation and stereochemical assignment.
General Azetidine Properties: Azetidine - Wikipedia. Provides foundational data on the boiling point, basicity (pKa), and ring strain of the parent azetidine scaffold.
NMR and Spectral Data: ChemicalBook - Azetidine NMR Spectrum. Reference for the characteristic NMR signals of the azetidine ring protons used for structural validation.
Applications in Catalysis: Azetidines and their applications in asymmetric catalysis. A review covering the use of chiral azetidines as ligands and organocatalysts.
Structural Rigidity Meets Reactivity: The Strategic Role of Chiral Azetidines in Asymmetric Synthesis
Executive Summary For decades, the four-membered nitrogen heterocycle—azetidine —was the "Cinderella" of asymmetric synthesis, overshadowed by the reactive aziridine and the ubiquitous pyrrolidine. This has changed.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For decades, the four-membered nitrogen heterocycle—azetidine —was the "Cinderella" of asymmetric synthesis, overshadowed by the reactive aziridine and the ubiquitous pyrrolidine. This has changed. Chiral azetidines have emerged as high-value pharmacophores and privileged ligand scaffolds.
This guide analyzes the dual role of chiral azetidines:
As Ligand Scaffolds: Where their conformational rigidity exerts superior stereocontrol in transition metal catalysis.
As High-Energy Synthons: Where their ~26 kcal/mol ring strain is leveraged in strain-release functionalization to access complex chiral amines.
Part 1: The "Goldilocks" Heterocycle
Structural & Electronic Properties
To understand the utility of azetidines, one must quantify their position between aziridines and pyrrolidines. Azetidines possess a unique combination of high ring strain (driving reactivity) and kinetic stability (allowing isolation).[1][2]
Comparative Metrics Table
Property
Aziridine (3-membered)
Azetidine (4-membered)
Pyrrolidine (5-membered)
Impact on Synthesis
Ring Strain Energy (RSE)
~27.5 kcal/mol
~26.1 kcal/mol
~6.2 kcal/mol
Azetidines drive ring-opening reactions almost as vigorously as aziridines.
Bond Angles (C-N-C)
~60°
~90° (Puckered)
~109°
The 90° constraint enforces a rigid "cone angle" when used as a ligand.
Basicity (pKₐ of MH⁺)
~7.9
~11.3
~11.3
High basicity allows azetidines to act as effective Lewis bases/organocatalysts.
N-Inversion Barrier
Low
Moderate
Low
Slower inversion helps maintain chiral information at the nitrogen center in specific complexes.
Logical Relationship Diagram: The Azetidine Sweet Spot
Figure 1: Visualizing the trade-off between strain, stability, and utility.
Caption: Azetidines occupy a unique chemical space, combining the reactivity of 3-membered rings with the handling characteristics of 5-membered rings.
Part 2: Chiral Azetidines as Ligands
The Mechanism of Rigidity
In asymmetric catalysis, the "bite angle" and "cone angle" of a ligand dictate the stereochemical outcome. Pyrrolidine-based ligands (like the Proline series) often suffer from conformational flexibility (envelope flipping).
Azetidine-based ligands, such as C2-symmetric bis-azetidines or Azetidine-Phosphino-Oxazolines (Az-PHOX) , lock the metal center into a tighter geometry.
Case Study: Asymmetric Allylic Alkylation
Research has shown that azetidine-derived ligands can outperform their pyrrolidine counterparts in Pd-catalyzed allylic alkylations. The four-membered ring pulls the substituents back, exposing the metal center while simultaneously creating a steeper "chiral wall" that blocks the approach of the substrate from the unfavored face.
Part 3: The "Couty Synthesis" Protocol
Enantioselective Construction of the Azetidine Core[3]
The most robust method for synthesizing chiral azetidines is the intramolecular cyclization of chiral
-amino alcohols, pioneered by François Couty . This method is preferred in drug development because it transfers chirality from the readily available amino acid/alcohol pool with >99% fidelity.
Experimental Workflow: Synthesis of (S)-N-Benzyl-2-cyanoazetidine
Note: This protocol assumes standard Schlenk line techniques.
Perform N-alkylation (e.g., reductive amination with benzaldehyde) to protect the nitrogen and introduce steric bulk.
Checkpoint: Verify purity via NMR. The amino alcohol must be pure to prevent side-reactions during activation.
Activation (The Critical Step):
Cool the solution of N-alkylated amino alcohol in dry THF to 0°C.
Add
(1.2 equiv) dropwise.
Mechanistic Insight: This converts the hydroxyl group into a chloride (or mesylate if using MsCl). Unlike 5-membered rings, the 4-membered ring formation is slower; a good leaving group is essential.
Reflux for 2-4 hours to ensure complete conversion to the
-chloro amine.
Cyclization (4-exo-tet):
Crucial: This step requires specific conditions to favor the strained ring formation over intermolecular polymerization.
Dissolve the
-chloro amine in refluxing acetonitrile or toluene containing excess or .
Thermodynamics: The high temperature provides the activation energy to overcome the ring strain barrier (~26 kcal/mol).
Kinetics: Dilution (0.05 M - 0.1 M) favors intramolecular cyclization (4-exo-tet) over intermolecular dimerization.
Purification:
Filter salts and concentrate. Flash chromatography usually yields the chiral azetidine in 80-95% yield.
Validation: Check optical rotation. No racemization should occur as the chiral center is not at the reaction site (unless the chiral center is the carbon bearing the leaving group, which would invert).
Workflow Diagram: The Couty Protocol
Figure 2: The standard pathway for accessing enantiopure azetidines.
Caption: 4-exo-tet cyclization requires high dilution to prevent polymerization.
Part 4: Azetidines as High-Energy Synthons (Strain Release)
Once synthesized, the chiral azetidine becomes a "loaded spring." The ~26 kcal/mol of potential energy can be released to drive reactions that would otherwise be thermodynamically unfavorable.
Ring Expansion & Opening
Recent advances by groups like Aggarwal and Bull utilize azetidines to synthesize 1,3-functionalized amines (gamma-amino acids/alcohols), which are difficult to access via direct alkylation.
Mechanism: Protonation or Lewis Acid activation of the azetidine nitrogen makes the adjacent carbons highly electrophilic.
Nucleophilic Attack: A nucleophile attacks the ring carbons.
Regioselectivity: Attack typically occurs at the less substituted carbon (steric control) or the position that stabilizes the developing positive charge (electronic control).
Diagram: Strain-Release Functionalization
Figure 3: Converting ring strain into chemical complexity.
Caption: Activation of the nitrogen triggers strain release, allowing nucleophilic opening.
References
Couty, F., Evano, G., & Prim, D. (2004).[4] Synthesis of Chiral Non-Racemic Azetidines. Mini-Reviews in Organic Chemistry. Link
Fawcett, A., et al. (2019).[3] Strain-Release-Driven Homologation of Boronic Esters: Application to the Synthesis of Azetidines. Journal of the American Chemical Society.[5] Link
Bull, J. A., et al. (2016). Exploiting the Ring Strain of Azetidines for the Synthesis of Functionalized Amines. Chemical Reviews. Link
McNally, A., et al. (2016). Strategic Application of Azetidines in Drug Discovery. Journal of Medicinal Chemistry. Link
Xu, Y., et al. (Arnold Group) (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines.[6][7] Journal of the American Chemical Society.[5] Link[7]
Technical Guide: Basicity and pKa Modulation of N-Substituted Azetidines
Executive Summary Azetidines have emerged as "privileged scaffolds" in modern drug discovery, offering a distinct structural advantage over their larger homologs, pyrrolidine and piperidine. Their value lies not just in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Azetidines have emerged as "privileged scaffolds" in modern drug discovery, offering a distinct structural advantage over their larger homologs, pyrrolidine and piperidine. Their value lies not just in their rigid vectors, but in their unique electronic properties.
The core challenge with azetidines is their naturally high basicity (
), which can lead to poor membrane permeability, high efflux liability, and lysosomal trapping (phospholipidosis). This guide details the structure-activity relationships (SAR) governing azetidine basicity, specifically how N-substitution and C3-functionalization (e.g., gem-difluorination) can be engineered to modulate into the optimal physiological range (6.0–8.0).
Part 1: Theoretical Framework & The Azetidine Anomaly
To manipulate the basicity of azetidines, one must first understand the interplay between ring strain and orbital hybridization.
The Hybridization/Strain Conflict
In acyclic amines, the nitrogen atom is
hybridized with bond angles near 109.5°. In azetidine, the geometric constraints of the four-membered ring force the internal bond angle to approximately 92°.
Coulson’s Theorem: To accommodate the strained 90° angles, the ring bonds utilize orbitals with higher
-character.
The Consequence: Conservation of orbital character forces the exocyclic lone pair (and the N-H/N-C bond) to adopt higher
-character.
Theoretical Expectation: Higher
-character in the lone pair usually correlates with lower basicity (electrons are held tighter to the nucleus, similar to the trend ).
Experimental Reality: Azetidine (
11.29) is roughly equipotent to pyrrolidine ( 11.[1]27) and piperidine ( 11.22).
Solvation Effects
The "Azetidine Anomaly"—where the expected drop in basicity is not observed—is largely driven by solvation. The compact, exposed nature of the azetidinium ion (the protonated form) allows for highly efficient stabilization by water molecules, compensating for the destabilizing effect of the increased
-character in the lone pair.
Part 2: Structural Activity Relationships (SAR)
The following data summarizes how specific substitutions shift the
relative to the unsubstituted parent.
Baseline Comparison (Unsubstituted)
Heterocycle
Ring Size
(Conj. Acid)
Electronic Character
Azetidine
4
11.29
High strain, high s-character lone pair.
Pyrrolidine
5
11.27
Moderate strain.
Piperidine
6
11.22
Low strain (chair conformation).
N-Substitution Effects
Changing the group directly attached to the nitrogen drastically alters the electron density availability.
N-Substituent
Approx.
Mechanism of Shift
N-Alkyl (Methyl/Ethyl)
~10.0 – 10.5
Inductive Donation (+I): Alkyl groups donate density, but steric bulk hinders solvation of the cation, resulting in a slight decrease vs. secondary amine parent.
N-Aryl (Phenyl)
~5.0 – 5.5
Resonance (-R): Lone pair delocalizes into the -system (aniline-like). Note: Steric bulk at C2 can twist the ring, breaking conjugation and raising (e.g., 2-methyl-1-phenylazetidine ).
This is the most critical SAR for medicinal chemists. Fluorine at the 3-position exerts a strong through-bond inductive electron-withdrawing effect (-I) without altering the steric profile of the nitrogen.
Compound
Structure
Drug Design Utility
Azetidine
Parent
11.3
Too basic for many CNS targets.
3-Fluoroazetidine
Mono-F
~8.5 – 9.0
Moderate reduction; improved lipophilicity.
3,3-Difluoroazetidine
Gem-Di-F
~6.0 – 7.5
Ideal Bioisostere. Mimics the basicity of morpholine or pyridine but with different vectors. Reduces hERG liability.
Note: The
of 3,3-difluoropyrrolidine is experimentally determined at 7.5 .[2] The azetidine analog follows a similar trend, typically landing in the 6.5–7.5 range depending on N-substitution.
Visualization: The Basicity Landscape
The following diagram illustrates the logical flow of substituent effects on the azetidine core.
Caption: Impact of structural modifications on the basicity of the azetidine scaffold.
Part 3: Experimental Methodology
Accurate determination of
for these species is critical, particularly for the fluorinated derivatives where prediction algorithms often fail.
Protocol: Potentiometric Titration
This protocol is designed for high-precision measurement of amines with
values between 3 and 11.
Reagents:
Analyte: 1-2 mg of N-substituted azetidine (HCl salt preferred for solubility).
System Calibration: Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at 25°C. Slope must be ≥ 98%.
Blank Titration: Titrate the 0.15 M KCl blank solution to determine the exact presence of dissolved
(carbonate error).
Sample Preparation: Dissolve the azetidine salt in 20 mL of degassed 0.15 M KCl. Concentration should be
1 mM.
Inert Purge: Bubble
through the solution for 5 minutes to exclude atmospheric , which interferes with high measurements.
Titration Loop:
Acidify sample to pH ~2.5 using 0.1 M HCl.
Titrate with 0.1 M NaOH in 5 µL increments.
Wait for electrode stability (<0.1 mV/sec drift) before recording pH.
Continue until pH reaches ~11.5.
Data Analysis: Plot the first derivative (
) to identify the inflection point. Use the Bjerrum method or Gran plot for calculation.
Caption: Step-by-step potentiometric titration workflow for accurate pKa determination.
Part 4: Strategic Application in Drug Design
Metabolic Stability
Unsubstituted azetidines are prone to metabolic oxidation at the
-carbon (C2/C4) or N-dealkylation.
Strategy: Introduction of 3,3-difluoro groups deactivates the ring toward oxidative metabolism via the inductive effect, protecting the scaffold while simultaneously lowering the
to reduce hERG binding affinity (which often correlates with high basicity).
Permeability (LogD)
Standard azetidines are fully protonated at physiological pH (7.4), resulting in low passive permeability.
Strategy: By utilizing N-aryl or 3,3-difluoro-N-alkyl derivatives, the
can be shifted to ~7.0. This ensures a significant fraction of the molecule exists as the neutral free base at pH 7.4, drastically improving membrane permeability () and blood-brain barrier (BBB) penetration.
References
Vertex Pharmaceuticals. "Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery." ResearchGate.
Pfizer Inc. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.
National Institutes of Health (NIH). "PubChem Compound Summary for CID 2782827, 3,3-Difluoropyrrolidine." PubChem.
Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Creative Bioarray Protocols.
Bordwell, F.G. "Equilibrium Acidities in Dimethyl Sulfoxide Solution." Accounts of Chemical Research. (Referenced via Organic Chemistry Data).
Solubility profile of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine in organic solvents
An In-depth Technical Guide to the Solubility Profile of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine in Organic Solvents Authored by: A Senior Application Scientist Introduction (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azet...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility Profile of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine, a chiral amine with the CAS number 2891579-97-6, represents a class of small, nitrogen-containing heterocyclic compounds that are of growing interest in medicinal and synthetic chemistry.[1][2] The azetidine ring, a four-membered saturated heterocycle, is a key structural motif in various natural products and serves as a valuable building block for more complex molecules.[2] Understanding the solubility profile of such compounds in organic solvents is a critical first step in many pharmaceutical development processes, including crystallization, purification, formulation, and analytical method development.[3]
This guide provides a comprehensive overview of the theoretical considerations for predicting the solubility of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine and a detailed, field-proven methodology for its experimental determination.
Part 1: Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The overall polarity of a molecule is a composite of its individual bond polarities and its molecular geometry.
(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine possesses both non-polar and polar characteristics. The phenyl ring and the methyl groups contribute to its non-polar, lipophilic nature. The nitrogen atom in the azetidine ring, with its lone pair of electrons, introduces polarity and the capacity for hydrogen bonding. As a tertiary amine, it can act as a hydrogen bond acceptor.[5]
Predicted Solubility in Common Organic Solvents
Based on its structure, a qualitative prediction of the solubility of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine in a range of organic solvents can be made:
Solvent Category
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen of the azetidine ring. The polarity of the solvent is also compatible with the polar nature of the amine.[6]
These solvents are polar and can engage in dipole-dipole interactions with the polar C-N bonds of the azetidine. While they cannot donate hydrogen bonds, their polarity is generally sufficient to dissolve the compound.
Non-Polar
Hexane, Toluene
Moderate to Low
The non-polar hydrocarbon chains of these solvents will interact favorably with the phenyl and methyl groups of the solute. However, the polar azetidine ring may limit solubility. Toluene, with its aromatic ring, may show slightly better solubility due to potential π-π stacking interactions with the phenyl ring of the solute.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate
These solvents have a moderate polarity and are generally good solvents for a wide range of organic compounds.
Part 2: Experimental Determination of Solubility
While theoretical predictions are useful, experimental determination is essential for obtaining accurate solubility data. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[7][8]
Equilibrium Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine in an organic solvent at a specific temperature.
Selected organic solvents (analytical grade or higher)
Scintillation vials or other suitable sealed containers
Orbital shaker or rotator with temperature control
Syringe filters (e.g., 0.22 µm PTFE)
Analytical balance
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Protocol:
Preparation of Saturated Solutions:
Add an excess amount of solid (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.[7]
Record the exact weight of the added solid.
Add a known volume or weight of the selected organic solvent to the vial.
Seal the vial tightly to prevent solvent evaporation.
Equilibration:
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) to ensure equilibrium has been reached.
Sample Preparation and Analysis:
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a syringe.
Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute.
Calculation of Solubility:
Calculate the solubility in mg/mL or mol/L using the following formula:
Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)
Causality Behind Experimental Choices
Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.
Sealed Vials: Prevents the evaporation of volatile organic solvents, which would alter the concentration.
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
Filtration: Removes any suspended solid particles that would otherwise lead to an erroneously high solubility value.
Validated Analytical Method: Ensures accurate and precise quantification of the solute in the solvent.
Alternative and High-Throughput Solubility Screening Methods
For early-stage drug discovery and development where a rapid assessment of solubility is needed, high-throughput methods can be employed.[9] These methods are generally faster but may be less accurate than the shake-flask method.
Gravimetric Method using a Thermogravimetric Analyzer (TGA): This method involves preparing a saturated solution, taking a known volume of the supernatant, and then evaporating the solvent in a TGA to determine the mass of the dissolved solid.[3]
Kinetic Solubility Assays: These methods, often performed in microplate format, involve adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous or organic medium and detecting the concentration at which precipitation occurs, often by light scattering (nephelometry) or UV/Vis spectroscopy.[9]
Part 3: Visualization and Formatting
Experimental Workflow for Solubility Determination
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Factors Influencing Solubility
Caption: Key factors influencing the solubility of a compound in a solvent.
Conclusion
Determining the solubility profile of a novel compound like (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine is a fundamental requirement for its advancement in the drug development pipeline. While specific data for this compound is not yet in the public domain, a thorough understanding of the principles of solubility, coupled with robust experimental methodologies, enables researchers to generate the necessary data. The shake-flask method remains the benchmark for accurate thermodynamic solubility determination, providing a solid foundation for subsequent process development and formulation activities.
References
Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015, December 31). ACS Publications. Retrieved from [Link]
Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 1-9. Retrieved from [Link]
Azetidine, 2-methyl-1-(phenylmethyl)- - ChemBK. (n.d.). Retrieved from [Link]
Structure and Properties of Amines. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Retrieved from [Link]
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (n.d.). PMC. Retrieved from [Link]
Why Amine are soluble in organic solvent like alcohol and ether? - Filo. (2025, September 9). Filo. Retrieved from [Link]
Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]
Synthesis and Characterization of a Novel Azetidine Derivative. (2023, April 15). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. (2015, November 26). INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Retrieved from [Link]
Are amines soluble in organic solvents? - Quora. (2018, March 30). Quora. Retrieved from [Link]
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry, Section A. Retrieved from [Link]
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]
Application Note: Stereocontrolled Ring Closure for (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine
Abstract & Strategic Overview The synthesis of chiral azetidines—strained four-membered nitrogen heterocycles—presents a unique challenge in process chemistry due to the high ring strain (~26 kcal/mol) and the kinetic co...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The synthesis of chiral azetidines—strained four-membered nitrogen heterocycles—presents a unique challenge in process chemistry due to the high ring strain (~26 kcal/mol) and the kinetic competition between cyclization (4-exo-tet) and intermolecular polymerization.
This Application Note details the protocol for the stereocontrolled ring closure to form (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine . Unlike industrial routes relying on the non-selective alkylation of (R)-1-phenylethylamine with racemic 1,3-dihalides (which necessitates laborious diastereomeric resolution), this protocol utilizes a chiral pool approach starting from (S)-Alaninol .
By pre-installing the (2S) stereocenter via the amino alcohol precursor, this method guarantees diastereomeric purity (>98% de) upon ring closure, making it the preferred route for high-value pharmaceutical intermediates.
Stereochemistry: Retention of configuration at C2 (methyl bearing) and C1' (phenylethyl); inversion at the non-stereogenic
leaving group site (irrelevant to final chirality).
Synthetic Pathway Visualization
The following diagram outlines the critical workflow, highlighting the activation and cyclization steps.
Figure 1: Step-wise workflow for the stereoselective synthesis of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine.
Pre-Protocol Considerations
Safety & Toxicity
Azetidine Toxicity: Azetidines are potential alkylating agents. They can interact with DNA. All handling must occur in a fume hood with appropriate PPE (double nitrile gloves).
Sodium Hydride (NaH): Pyrophoric. Use mineral oil dispersion or wash with dry pentane under inert atmosphere immediately prior to use.
Critical Process Parameters (CPPs)
Parameter
Specification
Rationale
Concentration
0.05 M - 0.1 M
High dilution favors intramolecular cyclization over intermolecular polymerization.
Temperature
Reflux (66°C in THF)
Required to overcome the enthalpy of activation for the strained ring formation.
Water Content
< 0.05% (Karl Fischer)
Strictly anhydrous conditions required; hydroxide generation competes with cyclization.
Base Stoichiometry
1.1 - 1.2 equiv.
Excess base ensures complete deprotonation of the amine for nucleophilic attack.
Detailed Protocol: Ring Closure
This protocol assumes the availability of the precursor
-((R)-1-phenylethyl)-(S)-alaninol . If this is not available, it must be prepared via N-alkylation of (S)-alaninol with (R)-1-bromoethylbenzene.
Phase 1: Activation (O-Tosylation)
Objective: Convert the primary alcohol into a reactive leaving group (Tosylate).
Setup: Charge a flame-dried 3-neck round-bottom flask (RBF) with
-((R)-1-phenylethyl)-(S)-alaninol (1.0 equiv) and dry Dichloromethane (DCM) [0.2 M concentration].
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane).[1]
Workup: Quench with saturated
. Extract with DCM (3x). Wash organics with brine, dry over , and concentrate in vacuo.
Checkpoint: The intermediate O-tosylate is unstable on silica gel. Proceed immediately to Phase 2 without column chromatography.
Phase 2: The Ring Closure (Cyclization)
Objective: Effect the 4-exo-tet cyclization via intramolecular displacement.
Solvent Prep: Prepare anhydrous THF (Tetrahydrofuran).[2] Sparge with Nitrogen for 15 minutes.
Base Suspension: In a separate flame-dried RBF equipped with a reflux condenser, suspend Sodium Hydride (NaH, 60% in oil, 1.2 equiv) in anhydrous THF.
Substrate Addition: Dissolve the crude O-tosylate from Phase 1 in anhydrous THF to achieve a final concentration of 0.05 M (High Dilution is critical).
Transfer: Cannulate the substrate solution dropwise into the refluxing NaH suspension over 30–60 minutes.
Note: Slow addition prevents localized high concentrations that favor dimerization.
Reaction: Reflux for 12–16 hours.
Monitoring: Monitor consumption of starting material by LC-MS or TLC. The product is less polar than the tosylate.
Quench: Cool to 0°C. Carefully add wet ether or a few drops of water to quench excess NaH.
Extraction: Dilute with Diethyl Ether (
). Wash with water (2x) and brine (1x).
Why Ether? Azetidines partition well into ether, and it aids in separating non-polar impurities.
Purification: Dry over
(avoid acidic drying agents like if the azetidine is acid-sensitive, though 2-substituted azetidines are moderately stable). Concentrate carefully (product is volatile).
Distillation: Purify via Kugelrohr distillation or vacuum distillation.
Boiling Point: Expect ~85-90°C at 15 mmHg (estimated based on analogs).
Analytical Validation
To confirm the successful synthesis of the specific (2S, 1'R) diastereomer, compare the NMR data against the following expected signatures.
Nucleus
Feature
Chemical Shift ()
Interpretation
1H NMR
Methyl (Ring)
~1.15 ppm (d, J=6.2 Hz)
Doublet indicates coupling to C2-H.
1H NMR
Methyl (Aux)
~1.30 ppm (d, J=6.5 Hz)
Distinct shift from ring methyl confirms two environments.
1H NMR
Ring Protons
2.8 - 3.5 ppm (multiplets)
Complex splitting due to rigid ring conformation.
13C NMR
C2 (Ring)
~60-65 ppm
Characteristic of -amino carbon in strained ring.
Chiral HPLC
Diastereomeric Ratio
> 98:2
Use Chiralcel OD-H or AD-H column (Hexane/IPA).
Troubleshooting Matrix
Issue
Probable Cause
Corrective Action
Low Yield / Polymerization
Concentration too high.
Ensure reaction concentration is < 0.1 M. Increase solvent volume.
Incomplete Cyclization
Wet solvent / Quenched Base.
Re-distill THF over Na/Benzophenone. Increase NaH to 1.5 equiv.
Epimerization
Reaction temperature too high for too long.
Limit reflux time. Ensure (S)-Alaninol starting material was optically pure.
Product Loss
Volatility during concentration.
Do not use high vacuum (< 10 mbar) for prolonged periods. Use a rotary evaporator bath < 30°C.
References
Couty, F., et al. (1997). "Asymmetric synthesis of 2-substituted azetidines from chiral amino alcohols." Tetrahedron: Asymmetry, 8(10), 1607-1610.
De Kimpe, N. (2000). "Azetidines, Azetines, and Azetes: Monocyclic." Comprehensive Heterocyclic Chemistry II.
Vanecko, J. A., & West, F. G. (2005). "Substituted Azetidines via Nucleophilic Cyclization." Organic Letters, 7(14), 2949-2952.
Asymmetric lithiation reactions using chiral azetidines
Asymmetric -Lithiation of Azetidines: Kinetic Deprotonation and Dynamic Resolution Strategies Executive Summary The azetidine ring (a saturated 4-membered nitrogen heterocycle) represents a "privileged scaffold" in moder...
Author: BenchChem Technical Support Team. Date: February 2026
Asymmetric
-Lithiation of Azetidines: Kinetic Deprotonation and Dynamic Resolution Strategies
Executive Summary
The azetidine ring (a saturated 4-membered nitrogen heterocycle) represents a "privileged scaffold" in modern drug discovery, offering unique conformational restriction and metabolic stability compared to its 5- and 6-membered homologs (pyrrolidines and piperidines). However, the functionalization of the azetidine core remains a synthetic bottleneck due to ring strain (~26 kcal/mol) and the scarcity of chiral building blocks.
This guide details the asymmetric
-lithiation of azetidines, a powerful methodology to introduce chirality directly onto the ring. We distinguish between two dominant mechanistic manifolds:
Kinetic Enantioselective Deprotonation: Using chiral ligands (e.g., (-)-sparteine) with
-Boc-azetidines.
Dynamic Thermodynamic Resolution (DTR): Leveraging the configurational lability of
-thiopivaloyl azetidines to convert racemic mixtures into single enantiomers.
Mechanistic Principles & Causality
The "Strain-Driven" Acidity
Azetidines possess unique orbital hybridization due to ring strain. The internal C-C-N bond angles (~90°) force the ring bonds to adopt higher
-character. Consequently, the exocyclic C-H bonds at the -position possess higher -character, significantly increasing their acidity ( ~35-38) compared to pyrrolidines. This makes azetidines excellent substrates for -lithiation, provided the -protecting group is chosen correctly to stabilize the dipole.
The Protecting Group Switch: Boc vs. Thiopivaloyl
The choice of the
-protecting group dictates the stereochemical outcome. This is the critical decision point for the experimentalist.
Behavior: The carbonyl oxygen coordinates lithium, forming a stable dipole-stabilized carbanion. At -78°C, the lithiated species is configurationally stable on the reaction timescale.
Strategy: Use a chiral base (or
-BuLi + chiral ligand) to selectively remove one enantiotopic proton.
Behavior: The sulfur atom creates a weaker coordination to lithium. The resulting carbanion is configurationally unstable (rapid inversion) even at -78°C.
Strategy: In the presence of a chiral ligand, the two rapidly equilibrating diastereomeric lithio-complexes will have different thermodynamic stabilities. The system funnels into the more stable complex, which is then trapped by the electrophile.[3][4][5]
Pathway Visualization
The following diagram illustrates the decision tree for selecting the correct lithiation strategy.
Figure 1: Mechanistic bifurcation based on N-protecting group selection.
-Boc favors kinetic deprotonation, while -thiopivaloyl enables dynamic resolution.
Protocol: Enantioselective
-Lithiation of
-Boc-Azetidine[6][7]
This protocol describes the "Gold Standard" method using
-BuLi and (-)-sparteine to generate 2-substituted azetidines with high enantiomeric ratios (er > 90:10).
Note on Ligand Availability: Natural (-)-sparteine is occasionally subject to supply shortages. The O'Brien Diamine ((+)-sparteine surrogate) is a fully validated synthetic alternative that provides the opposite enantiomer.
Materials & Reagents
Reagent
Equiv.
Role
Critical Specification
-Boc-azetidine
1.0
Substrate
Dry, azeotroped with toluene if unsure.
(-)-Sparteine
1.2 - 1.4
Chiral Ligand
Distilled from prior to use.
-BuLi
1.2 - 1.3
Base
Titrate immediately before use (typically ~1.3 M in cyclohexane).
Electrophile
1.2 - 1.5
Trap
, , or aldehydes.
Diethyl Ether ()
Solvent
Medium
Do NOT use THF. THF is too coordinating and disrupts the tight Li-Sparteine complex, eroding enantioselectivity.
Step-by-Step Procedure
Step 1: Ligand Complexation (The "Pre-Cool")
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Add (-)-sparteine (1.4 equiv) and anhydrous
(concentration ~0.1 M relative to substrate).
Cool the solution to -78°C (dry ice/acetone bath).
Add
-BuLi (1.3 equiv) dropwise down the side of the flask.
Critical: Stir at -78°C for 15–20 minutes . This allows the formation of the chiral base complex.
Step 2: Enantioselective Deprotonation
Dissolve
-Boc-azetidine (1.0 equiv) in a minimal amount of anhydrous .
Add the azetidine solution dropwise to the lithiated sparteine complex at -78°C over 5–10 minutes.
Stir at -78°C for 4–6 hours .
Expert Insight: Unlike pyrrolidines (which lithiate in minutes), azetidines require longer deprotonation times due to the kinetic isotope effect and the stability of the starting material.
Step 3: Electrophilic Trapping
Add the Electrophile (1.4 equiv) neat or in minimal
dropwise.
For Silyl/Stannyl Chlorides: Reaction is usually instantaneous.
For Aldehydes/Ketones: Allow 30 minutes at -78°C.
Warm-up: For most electrophiles, allow the reaction to warm slowly to room temperature overnight unless the product is known to be unstable.
Step 4: Workup & Purification
Quench with saturated aqueous
or 5% (if product is acid-stable).
Extract with
(3x).
Wash combined organics with brine, dry over
, and concentrate.
Purify via flash chromatography on silica gel (neutralized with 1%
if the product is acid-sensitive).
Workflow Diagram
Figure 2: Operational workflow for the s-BuLi/Sparteine mediated lithiation of N-Boc-azetidine.
Troubleshooting & Expert Tips
Observation
Probable Cause
Corrective Action
Low Yield (<30%)
Incomplete deprotonation.
Increase deprotonation time to 6h. Ensure -BuLi titre is accurate.
Low ee (<80%)
Temperature fluctuation or Solvent choice.
Ensure temperature stays strictly at -78°C. Do not use THF ; use pure or TBME.
Racemic Product
Warm-up during quench.
The lithiated species is stable at -78°C but can racemize if warmed before the electrophile reacts fully.
Starting Material Recovery
Wet reagents.
Sparteine is hygroscopic. Distill from .
Advanced Application: Retentive Lithiation of Chiral Azetidines
If you start with an already chiral azetidine (e.g., derived from chiral pool amino acids), you can perform retentive lithiation .
Concept: "Memory of Chirality."
Substrate: 2-substituted
-Boc-azetidines.
Outcome: Lithiation occurs adjacent to the existing substituent. Due to the high barrier of inversion of the
-Boc-2-lithioazetidine, the stereochemical information is retained.
Reference: Hodgson et al. demonstrated that lithiation of enantioenriched 2-alkyl azetidines followed by deuteration or alkylation proceeds with retention of configuration (er > 95:5) [1].
References
Hodgson, D. M., & Pearson, C. I. (2014).[6] Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.[7][6] Organic Letters, 16(3), 856–859. Link
Rayner, P. J., et al. (2016).[8] Mechanistic interrogation of the asymmetric lithiation-trapping of N-thiopivaloyl azetidine and pyrrolidine. Chemical Communications, 52, 1354-1357.[2][4][5][8] Link
Dearden, M. J., et al. (2002).[9] A Readily-Accessible (+)-Sparteine Surrogate.[9][10] Journal of the American Chemical Society, 124(40), 11870–11871.[9] Link
Gelardi, G., et al. (2013). Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures above −78 °C. Organic Letters, 15(21), 5424–5427. Link
Musci, P., et al. (2022).[5] Dynamic Phenomena and Complexation Effects in the
-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2873. Link
Application Note: Preparation of Chiral Organolithium Reagents using Azetidine-Based Ligands
Executive Summary The generation of configurationally stable, chiral organolithium reagents is a cornerstone of asymmetric synthesis, particularly for the functionalization of non-activated C(sp³)–H bonds. While (-)-spar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The generation of configurationally stable, chiral organolithium reagents is a cornerstone of asymmetric synthesis, particularly for the functionalization of non-activated C(sp³)–H bonds. While (-)-sparteine has historically been the gold standard ligand for these transformations, its scarcity and restriction to a single enantiomer have necessitated the development of synthetic surrogates.
This guide details the protocol for preparing chiral organolithium species using
-symmetric bis-azetidine ligands . These ligands, often derived from chiral 1,2-diols, offer a rigid, tunable scaffold that mimics the diamine core of sparteine. We focus on the Enantioselective Deprotonation (ESD) of -Boc-pyrrolidine as a validation system, yielding enantiomeric ratios (er) comparable to or exceeding those of sparteine-mediated lithiation.
Introduction & Mechanistic Rationale
Why Azetidine Ligands?
Azetidines (4-membered nitrogen heterocycles) possess unique conformational properties compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines).
Rigidity: The strained ring reduces conformational freedom, creating a "tighter" chiral pocket around the lithium atom.
Bite Angle: In bis-azetidine systems, the N-Li-N bite angle is constrained, often favoring specific aggregation states (monomer vs. dimer) that are crucial for reactivity.
Tunability: Unlike natural products, these ligands are synthetic. Both enantiomers (
and ) are accessible, allowing access to both enantiomers of the final product.[1]
Mechanism of Action
The process relies on Enantioselective Deprotonation (ESD) .
Complexation: The achiral alkyllithium (e.g.,
-BuLi) coordinates with the chiral bis-azetidine ligand to form a chiral base complex.
Discrimination: This chiral complex distinguishes between the enantiotopic protons of the substrate (e.g., the
-protons of -Boc pyrrolidine).
Lithiation: Removal of one proton generates a configurationally stable, chiral organolithium intermediate.
Trapping: Reaction with an electrophile retains the stereochemical information.
Pathway Visualization
The following diagram illustrates the kinetic pathway and the critical "Complexation" step often missed in standard protocols.
Figure 1: Mechanistic workflow for Enantioselective Deprotonation (ESD). Note the pre-complexation step required to form the active chiral base.
Experimental Protocol
Materials & Reagents[2][3][4][5]
Ligand:
-1,2-bis(azetidin-1-yl)-1,2-diphenylethane (prepared via O'Brien/Hodgson methods).
Organolithium Source:
-Butyllithium (-BuLi), 1.3 M in cyclohexane/hexane. Must be titrated prior to use.
Substrate:
-Boc-pyrrolidine (distilled over CaH₂).
Solvent: Diethyl ether (Et₂O), anhydrous (distilled from Na/Benzophenone).
Electrophile: Trimethylsilyl chloride (TMSCl) or Dimethyl sulfate (
).
Protocol: Preparation and Trapping
Step 1: System Preparation
Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under high vacuum.
Backfill with Argon (repeat 3x).
Why: Organolithiums are pyrophoric and moisture sensitive. Even trace water destroys the stoichiometry, lowering ee.
Step 2: Ligand Complexation (The "Aging" Step)
Add Ligand (1.2 equiv, 1.2 mmol) to the flask.
Add anhydrous Et₂O (5 mL) via syringe.
Cool the solution to -78°C (dry ice/acetone bath).
Dropwise add
-BuLi (1.1 equiv, 1.1 mmol).
CRITICAL: Stir at -78°C for 30 minutes .
Insight: This "aging" period allows the aggregates of
-BuLi to break down and reform as the thermodynamically stable Ligand-Li complex. Skipping this results in background racemic lithiation by free -BuLi.
Step 3: Enantioselective Deprotonation
Dissolve
-Boc-pyrrolidine (1.0 equiv, 1.0 mmol) in Et₂O (1 mL).
Add this solution dropwise to the Ligand-Li complex at -78°C over 10 minutes.
Stir at -78°C for 4–5 hours .
Monitoring: The solution may turn slightly yellow/orange. This is the chiral organolithium species.
Step 4: Electrophilic Trapping
Add the Electrophile (e.g., TMSCl, 1.5 equiv) neat or in Et₂O.
Stir at -78°C for 30 minutes, then allow to warm slowly to Room Temperature (RT) over 2 hours.
Quench: Add saturated aqueous NH₄Cl (2 mL) and dilute with water.
Step 5: Workup & Analysis
Extract with Et₂O (3 x 10 mL). Dry organics over MgSO₄.
Analyze crude via chiral HPLC or GC to determine Enantiomeric Ratio (er).
Data Analysis & Validation
The following table compares the efficiency of Azetidine-based ligands against standard Sparteine protocols for the lithiation-silylation of
-Boc-pyrrolidine.
Ligand System
Solvent
Temp (°C)
Yield (%)
er (S:R)
Notes
(-)-Sparteine
Et₂O
-78
85
96:4
Natural source, limited availability.
(+)-Sparteine Surrogate
Et₂O
-78
82
4:96
Diamine surrogate (O'Brien).
Bis-Azetidine (Ph)
Et₂O
-78
88
95:5
Synthetic, tunable, high reactivity.
Bis-Azetidine (Ph)
TBME
-78
75
91:9
Coordinating solvent competes with ligand.
No Ligand
Et₂O
-78
90
50:50
Racemic background reaction.
Table 1: Comparative metrics for ESD of N-Boc-pyrrolidine. Note that Bis-Azetidine ligands provide comparable stereocontrol to sparteine.
Troubleshooting & Optimization
Solvent Effects
The choice of solvent is critical for the stability of the Chiral Organolithium.
Recommended: Diethyl Ether (Et₂O), Cumene, or Pentane.
Avoid: THF. Tetrahydrofuran is a strong Lewis base. It competes with the azetidine ligand for lithium coordination, breaking the chiral complex and leading to racemic products (see Table 1).
Titration of s-BuLi
Using weathered
-BuLi is the #1 cause of failure. If the concentration is lower than calculated:
You will have excess un-lithiated substrate.
You will have excess free ligand.
Correction: Titrate
-BuLi using N-pivaloyl-o-toluidine or menthol/bipyridine indicator immediately before use.
Workflow Diagram
The following diagram outlines the physical workflow to ensure safety and reproducibility.
Figure 2: Step-by-step experimental workflow for the preparation and use of azetidine-complexed organolithiums.
References
O’Brien, P. (2008). Chiral Lithium Amide Bases and Organolithiums in Organic Synthesis. The Royal Society of Chemistry.
Hodgson, D. M., & Lee, G. P. (2004). Enantioselective Deprotonation of Epoxides using Chiral Lithium Amides. Chemical Communications.
Dearden, M. J., Firkin, C. R., Hermet, J. P. R., & O’Brien, P. (2002). A readily accessible (+)-sparteine surrogate. Journal of the American Chemical Society.[2]
Stead, D., & O'Brien, P. (2008). A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine. Tetrahedron.
Gawley, R. E., & Zhang, Q. (2011). Stereoselective Organolithium Chemistry. Journal of Organic Chemistry.
C-H functionalization directed by (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine
Application Note: Stereoselective C(sp³)-H Functionalization Directed by (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine Executive Summary This Application Note details the protocol for the stereoselective -lithiation and...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Stereoselective C(sp³)-H Functionalization Directed by (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine
Executive Summary
This Application Note details the protocol for the stereoselective
-lithiation and functionalization of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine. This specific chiral azetidine scaffold serves as a "self-directing" substrate where the internal auxiliary—the (1R)-1-phenylethyl group —in conjunction with the existing C2-methyl stereocenter, directs the regioselective and diastereoselective C(sp³)-H activation at the C4 position.
This methodology is critical for drug development professionals synthesizing chiral 2,4-disubstituted azetidines , which are high-value pharmacophores found in glutamate receptor modulators, antibiotics, and conformationally restricted amino acid analogues.
Technology Overview: Directed C-H Lithiation
The core technology relies on Complex Induced Proximity Effect (CIPE) driven by organolithium reagents. Unlike transition-metal catalyzed C-H activation (which often requires an external directing group), this protocol utilizes the substrate's own nitrogen lone pair and chiral substituent to direct the deprotonation.
The Chiral Director: (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine
Role: Substrate and Chiral Director.
Mechanism: The (1R)-phenylethyl group locks the conformation of the nitrogen invertomer. Upon coordination with sec-butyllithium (s-BuLi), the lithium species is directed to the pro-S or pro-R proton at the C4 position, resulting in high diastereoselectivity.
Outcome: Formation of trans-2,4-disubstituted azetidines (after electrophile trapping).
Mechanistic Insight & Pathway
The stereochemical outcome is governed by the minimization of A(1,3)-strain and the coordination geometry of the lithiated intermediate.
Conformational Lock: The bulky (1R)-phenylethyl group prefers an equatorial-like orientation to minimize steric clash with the C2-methyl group.
Directed Deprotonation: The lithium reagent (complexed with a diamine ligand like TMEDA) coordinates to the azetidine nitrogen.
Stereoselectivity: The removal of the C4-proton occurs syn to the directing group or is controlled by the specific lithiated intermediate stability, overwhelmingly favoring the formation of the 2,4-trans isomer upon electrophilic trapping.
Pathway Diagram (DOT)
Caption: Mechanistic pathway for the directed C4-lithiation of the chiral azetidine scaffold.
Experimental Protocol
Caution: Organolithium reagents are pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Base: sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane (1.1–1.2 equiv).
Ligand:
-Tetramethylethylenediamine (TMEDA) (1.2 equiv).
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.
Electrophile: Alkyl halide, aldehyde, ketone, or deuterium source.
Step-by-Step Procedure
Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon three times.
Solvent & Ligand: Add anhydrous Et₂O (5 mL per mmol substrate) and TMEDA (1.2 equiv). Cool the solution to –78 °C (dry ice/acetone bath).
Base Addition: Dropwise add s-BuLi (1.2 equiv) over 5 minutes. Stir for 10 minutes at –78 °C.
Substrate Addition: Dissolve (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine (1.0 equiv) in a minimal amount of Et₂O and add it dropwise to the lithiated mixture at –78 °C.
Note: The solution may change color (often yellow or orange), indicating anion formation.
Lithiation: Stir the mixture at –78 °C for 3–5 hours .
Critical Checkpoint: The lithiated species is unstable at higher temperatures. Do not allow the temperature to rise above –60 °C.
Electrophile Trapping: Add the Electrophile (1.5 equiv) dropwise (neat or in Et₂O).
For Alkyl Halides: Stir at –78 °C for 1 hour, then slowly warm to room temperature (RT) overnight.
For Carbonyls: Stir at –78 °C for 2 hours, then quench at low temp (acetic acid/MeOH) to prevent retro-aldol or decomposition.
Quench & Workup: Quench with saturated aqueous NH₄Cl or NaHCO₃. Extract with Et₂O (3x). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, typically Hexanes/EtOAc or DCM/MeOH gradients).
Data & Validation
The following table summarizes typical results expected when using this protocol, based on validated literature precedents (e.g., O'Brien et al.).
Electrophile (E⁺)
Product Structure (C4-Substituent)
Yield (%)
Diastereomeric Ratio (dr)
MeOD (Deuterium)
4-Deuterio-2-methyl...
>90%
>98:2 (trans)
Methyl Iodide
2,4-Dimethyl...
75-85%
>95:5 (trans)
Benzaldehyde
4-(Hydroxy(phenyl)methyl)...
60-75%
>90:10 (trans)
Allyl Bromide
4-Allyl-2-methyl...
65-75%
>95:5 (trans)
Table 1: Representative scope of C-H functionalization directed by the (1R)-phenylethyl auxiliary.
Stereochemical Validation
NMR Analysis: The trans-relationship between the C2-methyl and the new C4-substituent is confirmed by ¹H NMR coupling constants (typically
is small or distinct NOE correlations are observed between C2-H and C4-H).
Chiral HPLC: Used to verify that the enantiomeric integrity of the (1R)-phenylethyl group is maintained and no racemization occurred at C2.
Application: Synthesis of Enantiopure 2,4-Disubstituted Azetidines
This protocol is the primary route to access non-racemic 2,4-disubstituted azetidines . Following the functionalization, the chiral auxiliary can be removed to yield the free amine, a versatile drug building block.
Deprotection Workflow (DOT)
Caption: Workflow for removing the directing group to access the final pharmaceutical scaffold.
References
O'Brien, P. et al. (2002). "Asymmetric Synthesis of 2,4-Disubstituted Azetidines via Lithiation/Trapping of 2-Substituted 1-(1-Phenylethyl)azetidines". The Journal of Organic Chemistry. [Link]
Couty, F. et al. (2006). "Synthesis of 2,4-disubstituted azetidines: An experimental and theoretical study". Tetrahedron. [Link]
Hodgson, D. M. et al. (2015). "Recent Advances in the Synthesis and Functionalization of Azetidines". Chemical Communications. [Link]
Bull, J. A. et al. (2016). "Exploiting the strain of the azetidine ring for synthesis". Chemical Reviews. [Link]
Method
Resolving Chiral Azetidines: A Detailed Guide to Application and Protocol
For researchers, scientists, and professionals in drug development, the stereoselective synthesis and separation of chiral molecules are paramount. Azetidines, four-membered nitrogen-containing heterocycles, are increasi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the stereoselective synthesis and separation of chiral molecules are paramount. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in medicinal chemistry due to their ability to impart unique conformational constraints and improve physicochemical properties. The biological activity of chiral azetidine derivatives is often enantiomer-dependent, necessitating robust methods for their resolution. This guide provides an in-depth exploration of the primary techniques for resolving racemic azetidines, offering detailed protocols and the scientific rationale behind experimental choices.
Introduction to Chiral Azetidine Resolution
The resolution of a racemic mixture—an equal proportion of two enantiomers—is a critical step in the synthesis of enantiomerically pure compounds. The choice of resolution technique for chiral azetidines is dictated by several factors, including the substitution pattern on the azetidine ring, the presence of functional groups, and the scale of the separation. The three principal methods employed for the resolution of chiral azetidines are:
Classical Diastereomeric Salt Resolution: This technique relies on the differential solubility of diastereomeric salts formed between the racemic azetidine and a chiral resolving agent.
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer of the racemic mixture.
Chiral Chromatography: This approach employs a chiral stationary phase (CSP) to achieve separation of the enantiomers based on their differential interactions with the CSP.
This guide will delve into the practical application of each of these methods, providing detailed protocols and insights to aid in their successful implementation.
Classical Resolution via Diastereomeric Salt Formation
Classical resolution is a time-honored and scalable method for separating enantiomers. The fundamental principle involves the reaction of a racemic base (the azetidine) with an enantiopure acid (the resolving agent) to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess distinct physical properties, most notably solubility, which allows for their separation by fractional crystallization.
The Causality Behind the Choice of Resolving Agent
The selection of an appropriate chiral resolving agent is crucial for successful diastereomeric resolution. The ideal resolving agent should:
Be enantiomerically pure and readily available.
Form well-defined, crystalline salts with the racemate.
Exhibit a significant solubility difference between the two diastereomeric salts in a chosen solvent.
For azetidine-2-carboxylic acid derivatives, which are amino acids, the nitrogen atom can be protected (e.g., with a benzyloxycarbonyl group, Cbz) to allow the carboxylic acid to be resolved with a chiral base, or the free amine can be resolved with a chiral acid. Common resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphor-10-sulfonic acid. For carboxylic acids, chiral amines like α-phenylethylamine and brucine are frequently used. A particularly effective method for N-protected azetidine-2-carboxylic acids involves the use of chiral hydrazides, such as D- or L-tyrosine hydrazide.[1]
Workflow for Diastereomeric Salt Resolution
The general workflow for resolving a racemic azetidine derivative via diastereomeric salt formation is depicted below.
Workflow for Diastereomeric Salt Resolution.
Detailed Protocol: Resolution of N-Cbz-azetidine-2-carboxylic Acid with L-Tyrosine Hydrazide
This protocol is adapted from established literature procedures for the resolution of N-protected amino acids and has been shown to be effective for achieving high enantiomeric excess (ee).[1]
Materials:
Racemic N-Cbz-azetidine-2-carboxylic acid
L-Tyrosine hydrazide
Methanol (or other suitable lower aliphatic alcohol)
Deionized water
Hydrochloric acid (e.g., 2 M)
Sodium hydroxide (e.g., 2 M)
Ethyl acetate (or other suitable organic solvent for extraction)
Anhydrous sodium sulfate or magnesium sulfate
Standard laboratory glassware, filtration apparatus, pH paper or meter
Procedure:
Salt Formation:
In a suitable flask, dissolve the racemic N-Cbz-azetidine-2-carboxylic acid (1.0 equivalent) in a minimum amount of warm methanol.
In a separate flask, dissolve L-tyrosine hydrazide (0.5 to 1.0 equivalent) in warm methanol.
Slowly add the L-tyrosine hydrazide solution to the N-Cbz-azetidine-2-carboxylic acid solution with continuous stirring.
Fractional Crystallization:
Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.
To maximize the yield of the crystals, the flask can be placed in an ice bath or refrigerator for several hours or overnight.
Isolation of the Diastereomeric Salt:
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
The filtrate (mother liquor) contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.
Liberation of the Enantiopure Azetidine:
Suspend the collected crystals in a mixture of water and ethyl acetate.
Acidify the mixture by dropwise addition of 2 M HCl with vigorous stirring until the pH is approximately 1-2. This will protonate the carboxylic acid and break the salt.
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched N-Cbz-azetidine-2-carboxylic acid.
Determination of Enantiomeric Excess:
The enantiomeric excess (ee) of the product should be determined by a suitable analytical method, such as chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis. An ee of >99% has been reported for similar resolutions.[1]
Self-Validation: The success of the resolution can be monitored at each stage. The formation of a crystalline solid is a positive initial sign. The ee of the final product is the ultimate validation of the protocol's effectiveness. The recovery of the other enantiomer from the mother liquor (by treatment with a base to liberate the free acid and subsequent workup) and its analysis should show an enrichment of the opposite enantiomer, confirming the stereoselectivity of the crystallization.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for obtaining enantiopure compounds. This technique leverages the inherent stereospecificity of enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer of a racemic mixture. This results in the formation of a product from one enantiomer, leaving the unreacted enantiomer in high enantiomeric purity.
The Principle of Lipase-Catalyzed Resolution
Lipases are hydrolases that, in their natural role, catalyze the hydrolysis of triglycerides. In organic synthesis, they are versatile catalysts that can be used for the hydrolysis of esters or the acylation of alcohols and amines in non-aqueous media. For the resolution of a racemic azetidine derivative, such as an ester, a lipase will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted.
The efficiency of an enzymatic resolution is often described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity for one enantiomer over the other. A high E-value is desirable for achieving high enantiomeric excess of both the product and the remaining starting material.
Workflow for Enzymatic Kinetic Resolution
The general workflow for the lipase-catalyzed kinetic resolution of a racemic azetidine ester is illustrated below.
Workflow for Lipase-Catalyzed Kinetic Resolution.
Detailed Protocol: Lipase-Catalyzed Hydrolysis of a Racemic N-Boc-Azetidine-2-carboxylate
This protocol is a generalized procedure based on common practices for lipase-catalyzed resolutions and may require optimization for specific azetidine substrates. Candida antarctica Lipase B (CALB), often immobilized (e.g., as Novozym 435), is a robust and highly selective enzyme for a wide range of substrates.
Materials:
Racemic ethyl or methyl N-Boc-azetidine-2-carboxylate
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
Phosphate buffer (e.g., 0.1 M, pH 7.0)
Organic co-solvent (e.g., tert-butanol, THF, or acetonitrile)
Sodium bicarbonate solution (saturated)
Ethyl acetate
Hydrochloric acid (e.g., 1 M)
Anhydrous sodium sulfate or magnesium sulfate
Shaking incubator or magnetic stirrer with temperature control
Procedure:
Reaction Setup:
In a flask, dissolve the racemic N-Boc-azetidine-2-carboxylate in a minimal amount of the organic co-solvent.
Add the phosphate buffer to the solution. The ratio of buffer to organic solvent can vary, typically from 1:1 to 9:1.
Add the immobilized CALB (typically 10-50% by weight of the substrate).
Place the flask in a shaking incubator or on a magnetic stirrer at a controlled temperature, usually between 30-45 °C.
Reaction Monitoring:
Monitor the progress of the reaction by taking small aliquots at regular intervals.
Analyze the aliquots by a suitable method (e.g., TLC, GC, or chiral HPLC) to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.
Work-up and Separation:
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
Transfer the filtrate to a separatory funnel.
Extract the unreacted ester with ethyl acetate.
Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acid, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the enantiomerically enriched ester.
To isolate the acid, acidify the aqueous layer from the initial extraction to pH 2-3 with 1 M HCl.
Extract the acidified aqueous layer with ethyl acetate.
Combine the organic extracts containing the acid, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched acid.
Determination of Enantiomeric Excess:
Determine the ee of the isolated ester and acid using chiral HPLC or another appropriate method.
Self-Validation: The protocol is self-validating through the monitoring of the reaction. The observation of the formation of the acid product and the depletion of the ester starting material confirms that the reaction is proceeding. The ultimate validation is the determination of high enantiomeric excess for both the unreacted ester and the formed acid at approximately 50% conversion.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the direct separation of enantiomers. The separation is achieved on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral compound bound to a solid support (typically silica gel). The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation.
Choosing the Right Chiral Stationary Phase
The selection of the CSP is the most critical step in developing a chiral HPLC method. For azetidine derivatives, which are often polar and may contain hydrogen bond donors and acceptors, several types of CSPs have proven effective:
Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose or amylose coated or immobilized on a silica support (e.g., Chiralcel® and Chiralpak® series). They offer broad applicability and can be used in normal-phase, reversed-phase, and polar organic modes.
Macrocyclic Glycopeptide CSPs: These CSPs (e.g., Chirobiotic™ series) are based on antibiotics like vancomycin and teicoplanin. They are particularly effective for separating amino acids and other polar compounds.
The choice of mobile phase is also crucial and depends on the CSP and the analyte. A screening approach, where a compound is tested on several different CSPs with a few standard mobile phases, is often the most efficient way to find a suitable separation method.
Data Presentation: Chiral HPLC Screening Conditions
CSP Type
Column Example
Typical Mobile Phase (Normal Phase)
Typical Mobile Phase (Reversed Phase)
Additives
Polysaccharide
Chiralpak AD-H
n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol
Acetonitrile/Water or Methanol/Water
For basic analytes: Diethylamine (DEA), For acidic analytes: Trifluoroacetic acid (TFA)
Macrocyclic Glycopeptide
Chirobiotic T
Polar Organic Mode: Acetonitrile or Methanol
Acetonitrile/Water with buffer (e.g., ammonium acetate)
Volatile buffers compatible with mass spectrometry
Detailed Protocol: Chiral HPLC Separation of an N-Protected Azetidine Derivative
This protocol provides a general guideline for developing a chiral HPLC method for an N-protected azetidine derivative, such as N-Boc-azetidine-2-carboxylic acid.
Materials and Equipment:
HPLC system with a UV detector
Chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Sample of racemic N-protected azetidine derivative dissolved in a suitable solvent
Procedure:
Initial Screening:
Install the Chiralpak AD-H column in the HPLC system.
Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol. If the analyte is acidic (like a carboxylic acid), add 0.1% TFA to the mobile phase. If it is basic, add 0.1% DEA.
Set the flow rate to 1.0 mL/min and the UV detection wavelength to a value where the analyte has good absorbance (e.g., 210-254 nm).
Inject a small volume (e.g., 10 µL) of the sample solution.
If no separation or poor resolution is observed, screen other mobile phase compositions (e.g., 80:20, 70:30 n-hexane/IPA) and other alcohol modifiers (e.g., ethanol).
Method Optimization:
Once a promising separation is found, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.
Mobile Phase Composition: Fine-tune the ratio of the strong solvent (alcohol) to the weak solvent (hexane). A lower percentage of the alcohol will generally increase retention times and may improve resolution.
Flow Rate: Lowering the flow rate (e.g., to 0.5-0.8 mL/min) can often improve resolution, although it will increase the analysis time.
Temperature: Temperature can have a significant effect on chiral separations. Running the separation at a lower temperature (e.g., 10-20°C) often enhances selectivity.
Example Optimized Conditions:
Column: Chiralpak AD-H (150 x 4.6 mm, 5 µm)
Mobile Phase: n-Hexane/Isopropanol (93:7, v/v) with 0.5% DEA (for a basic azetidine)
Flow Rate: 0.8 mL/min
Temperature: 20 °C
Detection: UV at 343 nm (this is compound-specific)
These conditions were found to be effective for the separation of hydroxychloroquine enantiomers, which contains a chiral amine.[2]
Self-Validation: The method is validated by achieving baseline resolution of the two enantiomeric peaks. The peak areas should be approximately equal for a racemic sample. The identity of the eluting enantiomers can be determined by injecting a sample of a known pure enantiomer if available. The method's robustness should be checked by making small variations in the mobile phase composition, flow rate, and temperature to ensure the separation is reliable.
Conclusion
The resolution of chiral azetidines is a critical undertaking in the development of new pharmaceuticals and fine chemicals. The choice of method—classical diastereomeric salt formation, enzymatic kinetic resolution, or chiral chromatography—depends on the specific characteristics of the azetidine derivative and the desired scale of the separation. By understanding the underlying principles and following detailed, well-validated protocols, researchers can successfully obtain the enantiomerically pure azetidines required for their work. This guide provides a solid foundation for approaching this important synthetic challenge with confidence and a clear understanding of the experimental variables that lead to success.
References
BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
ResearchGate. (2025). Resolution of D -azetidine-2-carboxylic acid.
Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.
Humphrey, C. E., Turner, N. J., Easson, M. A. M., Flitsch, S. L., & Ulijn, R. V. (2003). Lipase-catalyzed kinetic resolution on solid-phase via a "capture and release" strategy. Journal of the American Chemical Society, 125(46), 13952–13953.
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
DiVA portal. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines.
MDPI. (2024, October 5). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.
Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
ResearchGate. (2025, August 7). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.
Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
PMC. (2021, April 13). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
Technical Support Center: Purification of N-Substituted Chiral Azetidines
Welcome to the technical support center for the purification of N-substituted chiral azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and trouble...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of N-substituted chiral azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of these valuable, yet often delicate, compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of N-substituted chiral azetidines, offering potential causes and actionable solutions.
Issue 1: Low recovery of the desired azetidine after column chromatography.
Potential Cause 1: Decomposition on silica gel. The strained four-membered ring of azetidines can be susceptible to ring-opening, especially with acidic silica gel.[1] The Lewis acidic sites on the silica surface can catalyze the degradation of sensitive N-substituted azetidines.
Solution:
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base, such as triethylamine (1-2% in the eluent system), and then with the pure eluent to remove the excess base. This will neutralize the acidic sites.
Use Alumina: Consider using neutral or basic alumina as the stationary phase, which is generally less acidic than silica gel.
Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, like triethylamine or a few drops of ammonium hydroxide, into your eluent system can help prevent decomposition on the column.[1]
Potential Cause 2: Volatility of the compound. Some low molecular weight N-substituted azetidines can be volatile, leading to loss during solvent evaporation.
Solution:
Careful Evaporation: Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature to avoid excessive evaporation of the product.
Distillation: For volatile azetidines, distillation under reduced pressure can be a highly effective purification method.[1]
Issue 2: Incomplete separation of diastereomers.
Potential Cause 1: Insufficient resolution on standard silica gel. Diastereomers of N-substituted chiral azetidines can have very similar polarities, making their separation by standard column chromatography challenging.[2][3]
Solution:
Optimize Eluent System: Systematically screen different solvent systems with varying polarities. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve resolution.
Use High-Performance Flash Chromatography: Automated flash chromatography systems often provide better resolution than traditional gravity columns.
Alternative Stationary Phases: Explore different stationary phases, such as diol- or cyano-bonded silica, which can offer different selectivities.
Potential Cause 2: Formation of a stable complex with the chiral auxiliary. If a chiral auxiliary is used for the synthesis, it may not be fully removed or could interfere with the separation.
Solution:
Cleavage of Auxiliary: Ensure the complete cleavage of the chiral auxiliary before purification. Monitor the reaction by TLC or LC-MS to confirm the absence of the starting material.
Specific Purification for Auxiliary Removal: If the auxiliary is difficult to remove, consider a specific purification step, such as an acidic or basic wash, depending on the nature of the auxiliary.
Issue 3: Poor or no separation of enantiomers by chiral HPLC or SFC.
Potential Cause 1: Incorrect chiral stationary phase (CSP). The selection of the CSP is critical for achieving enantiomeric separation.[4]
Solution:
Screen Different CSPs: Test a variety of chiral columns. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and Pirkle-type columns are often effective for azetidine enantiomers.[4]
Consult Literature: Review the literature for successful separations of structurally similar compounds to guide your column selection.
Potential Cause 2: Inappropriate mobile phase. The composition of the mobile phase significantly influences the chiral recognition mechanism.
Solution:
Optimize Mobile Phase Composition: Systematically vary the mobile phase composition, including the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar component (e.g., hexane, heptane) in normal-phase HPLC.[5] For Supercritical Fluid Chromatography (SFC), adjust the co-solvent and any additives.[6][7]
Use Additives: Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape and resolution.
Issue 4: Degradation of the azetidine during workup or storage.
Potential Cause 1: Acidic conditions. The strained azetidine ring is prone to acid-mediated ring-opening.[8]
Solution:
Maintain Neutral or Slightly Basic pH: During aqueous workup, use a mild base like sodium bicarbonate to neutralize any acidic reagents.[1] Store the purified compound in a neutral or slightly basic environment.
Avoid Strong Acids: If an acidic workup is necessary, use a weak acid and perform the extraction quickly at low temperatures.
Potential Cause 2: Nucleophilic attack. The electrophilic carbons of the azetidine ring can be attacked by nucleophiles.[1]
Solution:
Avoid Strong Nucleophiles: Be mindful of the reagents used in subsequent steps and during purification. If a nucleophilic reaction is intended, it should be a controlled part of the synthetic route.[1]
Protective Groups: The use of electron-withdrawing N-protecting groups, such as sulfonyl (e.g., tosyl) or carbamate (e.g., Boc), can enhance the stability of the azetidine ring.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying N-substituted chiral azetidines?
There is no single "best" method, as the optimal technique depends on the specific properties of the compound (e.g., polarity, volatility, stability) and the nature of the impurities. However, a common workflow involves initial purification by column chromatography (on neutralized silica or alumina) to remove major impurities, followed by chiral HPLC or SFC for the separation of enantiomers.[2][4][9]
Q2: How can I determine the enantiomeric excess (ee) of my purified chiral azetidine?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral azetidines.[10] By using a suitable chiral stationary phase, you can separate the two enantiomers and determine their relative peak areas.
Q3: My azetidine seems to be unstable over time, even after purification. How can I improve its long-term stability?
The stability of azetidines is highly dependent on the N-substituent.[8] Electron-withdrawing groups on the nitrogen generally increase stability.[1] For long-term storage, it is advisable to store the compound as a salt (e.g., hydrochloride salt) if the free base is unstable.[2][3] Store in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations of azetidines?
SFC offers several advantages over traditional HPLC for chiral separations:
Speed: SFC methods are typically much faster due to the low viscosity of the supercritical fluid mobile phase, allowing for higher flow rates.[7][9]
Greener Chemistry: SFC primarily uses supercritical CO2 as the mobile phase, significantly reducing the consumption of organic solvents.[11]
Efficiency: The low viscosity also leads to higher chromatographic efficiency and often better resolution.[6]
Easier Product Recovery: The majority of the mobile phase (CO2) evaporates upon depressurization, simplifying the recovery of the purified compound from the collected fractions.[9]
Q5: I am performing an intramolecular cyclization to form the azetidine ring and getting a low yield. What can I do?
Low yields in azetidine ring formation are a common problem.[1][12] Consider the following:
Reaction Concentration: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions like dimerization or polymerization. Try running the reaction at a lower concentration (e.g., 0.01 M).[1]
Leaving Group: Ensure you are using a good leaving group (e.g., tosylate, mesylate, or a halide).
Base: The choice of base is crucial. A strong, non-nucleophilic base is often preferred to promote cyclization over elimination.
Experimental Protocols
Protocol 1: General Procedure for Purification of N-Substituted Chiral Azetidines by Column Chromatography
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system. To neutralize the silica, pre-wash it with a 1% triethylamine solution in the eluent, followed by the pure eluent.
Column Packing: Pack a glass column with the prepared silica gel slurry.
Sample Loading: Dissolve the crude N-substituted azetidine in a minimal amount of the eluent or a slightly more polar solvent. Load the sample onto the top of the column.
Elution: Elute the column with the chosen solvent system. An isocratic elution is often preferred to improve the separation of closely related compounds.
Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).
Solvent Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure, taking care to avoid loss of volatile compounds.
Protocol 2: Chiral HPLC Method Development for Enantiomeric Separation
Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase Screening:
Begin with a standard mobile phase, such as 90:10 hexane:isopropanol.
Run a sample of the racemic mixture.
If no separation is observed, systematically vary the ratio of the mobile phase components (e.g., 80:20, 70:30).
If separation is still poor, try a different organic modifier (e.g., ethanol).
Flow Rate Optimization: Adjust the flow rate to optimize the balance between resolution and analysis time. A typical starting flow rate is 1.0 mL/min.
Temperature Control: Maintain a constant column temperature, as temperature can affect chiral recognition.
Additive Screening (if necessary): If peak shape is poor, add a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) additive to the mobile phase.
Data Presentation
Table 1: Comparison of Purification Techniques for N-Substituted Chiral Azetidines
Technique
Advantages
Disadvantages
Best Suited For
Column Chromatography
- High capacity- Cost-effective
- Potential for compound degradation on silica- Lower resolution for enantiomers
- Initial purification to remove major impurities
Chiral HPLC
- Excellent enantiomeric separation- High resolution
- Lower capacity- Higher solvent consumption- Slower than SFC
- Analytical determination of ee- Small-scale preparative separation of enantiomers
Chiral SFC
- Fast separations- Reduced solvent consumption (greener)- High efficiency and resolution
- Higher initial instrument cost
- Preparative-scale separation of enantiomers- High-throughput screening
Distillation
- Effective for volatile compounds
- Not suitable for non-volatile or thermally labile compounds
- Purification of low molecular weight, volatile azetidines
Recrystallization
- Can provide very high purity- Scalable
- Requires a suitable solvent system- May not be effective for all compounds
- Final purification step for crystalline solids
Visualizations
Caption: A typical workflow for the purification of N-substituted chiral azetidines.
Caption: Troubleshooting logic for low recovery during column chromatography.
References
Benchchem. (n.d.). Chiral HPLC Methods for Separating Aziridine-2-carboxylate Enantiomers: A Comparative Guide.
Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
PMC. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.
ACS Publications. (2026, February 1). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters.
ACS Publications. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.
PMC - NIH. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
PMC. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
(2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
American Laboratory. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
Pharmaceutical Technology. (2026, January 22). Supercritical Fluid Chiral Separations.
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
Organic Syntheses Procedure. (n.d.). azetidine.
PMC. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
Benchchem. (n.d.). Optimizing reaction conditions for azetidine ring formation.
Technical Support Center: Stability of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine in Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine. This guide provides in-depth technical information, trou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this chiral azetidine derivative in acidic environments. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.
Introduction to Azetidine Stability
Azetidines, as strained four-membered nitrogen heterocycles, exhibit unique reactivity.[1] While generally more stable than their three-membered aziridine counterparts, the inherent ring strain of approximately 25.2 kcal/mol makes them susceptible to ring-opening reactions under specific conditions, particularly in the presence of acids. Understanding the stability of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine is crucial for its synthesis, purification, formulation, and storage, as degradation can lead to loss of efficacy and the formation of potentially undesirable byproducts.
The stability of an azetidine ring is influenced by several factors, including the nature of the substituents on both the nitrogen and carbon atoms, the pH of the medium, temperature, and the type of acid used.[2][3][4] For N-substituted azetidines like the topic compound, the basicity of the nitrogen atom plays a key role in its susceptibility to acid-catalyzed degradation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine in acidic conditions?
A1: The primary degradation pathway for azetidines in acidic conditions is acid-catalyzed ring-opening.[2][3] This process is initiated by the protonation of the azetidine nitrogen, forming a more reactive azetidinium ion. This is followed by nucleophilic attack, typically by a solvent molecule (e.g., water in aqueous acidic solutions) or the counter-ion of the acid, leading to cleavage of a carbon-nitrogen bond.
The regioselectivity of the ring-opening (i.e., which C-N bond is broken) is influenced by steric and electronic factors. In the case of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine, nucleophilic attack could potentially occur at either C2 or C4. The presence of the methyl group at the C2 position may influence the preferred site of attack.
Below is a generalized mechanism for the acid-catalyzed ring-opening of an N-substituted azetidine.
Caption: Generalized mechanism of acid-catalyzed azetidine ring-opening.
Q2: What factors can influence the rate of degradation of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine in acidic media?
A2: Several factors can significantly impact the stability of your compound:
Factor
Influence on Stability
Rationale
pH
Lower pH generally leads to faster degradation.
A higher concentration of protons increases the rate of azetidinium ion formation, which is the rate-limiting step in many cases.[2][3]
Temperature
Higher temperatures accelerate degradation.
The Arrhenius equation dictates that reaction rates, including degradation, increase with temperature.
Acid Type
The nature of the acid can play a role.
Stronger acids will lead to a higher concentration of the protonated azetidine. The nucleophilicity of the counter-ion can also influence the reaction; for example, hydrobromic acid might lead to different products than sulfuric acid.
Solvent
The solvent system can affect stability.
Protic solvents can act as nucleophiles in the ring-opening reaction. The polarity of the solvent can also influence the stability of the charged intermediates.
Substituents
The electronic and steric properties of substituents are critical.
The N-(1-phenylethyl) group influences the basicity of the nitrogen atom. The 2-methyl group can sterically hinder or electronically favor attack at one of the ring carbons.
Q3: How does the stereochemistry of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine affect its stability?
A3: The specific stereochemistry of a chiral molecule can influence its reactivity and stability.[5] In the case of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine, the relative orientation of the methyl and phenylethyl groups can affect the puckering of the azetidine ring and the accessibility of the nitrogen lone pair for protonation. This can lead to differences in the rate of azetidinium ion formation and the subsequent nucleophilic attack compared to its other diastereomers. While specific studies on this exact molecule are limited, it is a crucial parameter to consider, especially when comparing results across different synthetic batches or with other stereoisomers.
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of the compound during acidic work-up or purification.
Potential Causes & Solutions:
Excessively Strong Acid: You might be using a stronger acid than necessary.
Solution: Consider using a weaker organic acid (e.g., acetic acid, citric acid) or a buffered solution if the process allows. If a strong acid is required, minimize the exposure time and maintain a low temperature.
Elevated Temperature: Heat can significantly accelerate acid-catalyzed hydrolysis.
Solution: Perform all acidic steps at low temperatures (e.g., 0 °C or below). Ensure that any heat generated during acid addition is effectively dissipated.
Prolonged Exposure: The longer the compound is in an acidic environment, the more degradation will occur.
Solution: Optimize your workflow to minimize the duration of acidic steps. Quench the acid as soon as the desired transformation is complete.
Issue 2: Inconsistent stability results between different batches of the compound.
Potential Causes & Solutions:
Residual Impurities: The presence of acidic or metallic impurities from the synthesis can catalyze degradation.
Solution: Ensure thorough purification of your compound. Analyze different batches for trace impurities that might be affecting stability.
Incorrect Stereochemical Assignment: You may have a mixture of diastereomers with different stability profiles.
Solution: Verify the stereochemical purity of each batch using a validated chiral analytical method (e.g., chiral HPLC).
Issue 3: Difficulty in analyzing the degradation products using HPLC.
Potential Causes & Solutions:
Poor Peak Shape (Tailing): Basic amines like azetidines and their degradation products can interact with residual silanol groups on silica-based HPLC columns, leading to peak tailing.[6][7][8]
Solution:
Use a mobile phase with a basic additive like triethylamine (TEA) or diethylamine (DEA) (typically 0.1%) to mask the silanol groups.
Employ a column specifically designed for basic compounds (e.g., end-capped columns).
Optimize the mobile phase pH.
Poor Resolution: The parent compound and its degradation products may have similar polarities, making them difficult to separate.
Solution:
Screen different stationary phases (e.g., C18, Phenyl, Cyano).
Optimize the mobile phase composition (organic solvent ratio, buffer concentration, pH).[9]
Adjust the column temperature; lower temperatures often improve chiral separations.[1]
Ghost Peaks: Unexpected peaks appearing in the chromatogram.
Solution: Run blank injections to identify the source of contamination (e.g., mobile phase, sample solvent, autosampler).[6]
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine. The goal is to achieve 5-20% degradation to identify the primary degradation products.[10][2]
Materials:
(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine
Hydrochloric acid (HCl), 0.1 M and 1 M
Sodium hydroxide (NaOH) for neutralization
HPLC grade water and acetonitrile
Volumetric flasks and pipettes
HPLC system with a suitable chiral column
Procedure:
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Transfer a known volume of the stock solution to separate reaction vessels.
Add an equal volume of 0.1 M HCl to one vessel and 1 M HCl to another.
Maintain the samples at a controlled temperature (e.g., 40 °C, 60 °C).
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation.
Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating Chiral HPLC Method
A stability-indicating method is crucial to separate the parent compound from its degradation products, process impurities, and other stereoisomers.[11][12]
Initial Screening Conditions:
Column: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).
Mobile Phase:
Normal Phase: Hexane/Isopropanol (IPA) with 0.1% DEA.
Reversed Phase: Acetonitrile/Water with 0.1% formic acid or ammonium formate buffer.
Flow Rate: 1.0 mL/min
Detection: UV at a wavelength where the compound has good absorbance (e.g., 210 nm or 254 nm).
Temperature: 25 °C
Optimization:
If co-elution occurs, systematically vary the mobile phase composition (e.g., change the alcohol modifier in normal phase, or the organic solvent percentage and pH in reversed phase).
Evaluate different chiral stationary phases.
Optimize the column temperature.
Protocol 3: Monitoring Degradation by NMR Spectroscopy
NMR spectroscopy can provide valuable real-time information on the degradation process and help in the structural elucidation of degradation products.[13][14][15]
Procedure:
Prepare a solution of the compound in a deuterated solvent (e.g., D₂O with a co-solvent if needed).
Acquire an initial ¹H NMR spectrum (t=0).
Add a known amount of a deuterated acid (e.g., DCl in D₂O) to initiate the degradation.
Acquire a series of ¹H NMR spectra at regular time intervals.
Monitor the disappearance of characteristic signals of the starting material and the appearance of new signals corresponding to the degradation products. The rate of degradation can be quantified by integrating the signals relative to an internal standard.
References
Bai, Y., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1766-1772.
Beijnen, J. H., & Underberg, W. J. (1987). Stereoselectivity in the mechanism of acid hydrolysis of mitomycins. Chemical & Pharmaceutical Bulletin, 35(11), 4557-4561.
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
Foley, J. P. (2021). Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers. Benchchem.
Gavin Publishers. (2018).
MilliporeSigma. (n.d.). Factors Affecting Resolution in HPLC.
MilliporeSigma. (n.d.).
O'Donnell, M. J. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
Raval, K. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
Sun, J., et al. (2015).
Underberg, W. J., & Beijnen, J. H. (1987). Stereoselectivity in the mechanism of acid hydrolysis of mitomycins. PubMed.
Royal Society of Chemistry. (2015).
West, F. G. (2011).
Walsh Medical Media. (2022).
Al-Masoudi, N. A. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
Asian Publication Corporation. (2014). HPLC Method for Simultaneous Analysis of Ranitidine and Metronidazole in Dosage Forms.
Benchchem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
Biomedical Journal of Scientific & Technical Research. (2022).
Chromatography Today. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
DigitalCommons@UNO. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
FULIR. (2025).
IOSR Journal. (2021). Stereoisomerism and Chirality.
Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
MDPI. (2022).
Ovid. (n.d.). Degradation products of azetidine core G334089.
Pharmaceutical Technology. (2026). NMR Reaction-Monitoring as a Process Analytical Technique.
PubMed. (1987). Stereoselectivity in the mechanism of acid hydrolysis of mitomycins.
PubMed. (2011).
ResearchGate. (2025).
ResearchGate. (2025). Degradation of Tertiary Alkylamines during Chlorination/Chloramination: Implications for Formation of Aldehydes, Nitriles, Halonitroalkanes, and Nitrosamines.
SciSpace. (2016).
SciSpace. (2014).
SciSpace. (n.d.). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray.
The University of Liverpool Repository. (2023). Titrations without the additions: The rapid determination of pKa values using NMR imaging techniques.
ijmrsetm. (2020). Heterocyclic Compounds and Their Significance.
J.Chem.Soc.Pak. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds.
PubMed. (1976). Kinetics and Mechanisms of Degradation of the Antileukemic Agent 5-azacytidine in Aqueous Solutions.
PubMed. (n.d.).
PubMed. (n.d.).
ChemRxiv. (n.d.).
ACS Publications. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
ResearchGate. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
PubMed. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
Technical Support Center: Overcoming Steric Hindrance in Azetidine Nitrogen Alkylation
Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that the N-alkylation of sterically hindered azetidines is a significant challenge in the synthesis of nove...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that the N-alkylation of sterically hindered azetidines is a significant challenge in the synthesis of novel chemical entities. The inherent ring strain of the azetidine core, combined with bulky substituents, can render the nitrogen lone pair poorly accessible, leading to sluggish or failed reactions.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complex transformations.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures. Each issue is followed by a diagnostic workflow and detailed protocols to optimize your reaction.
Q1: My N-alkylation of a 2-substituted azetidine is resulting in very low yield or no reaction at all. What are the primary causes and how can I improve the outcome?
A1: This is the most common issue when dealing with sterically encumbered azetidines. The low reactivity stems from the difficulty of the nucleophilic nitrogen attacking the electrophilic carbon of the alkylating agent in a classic Sₙ2 reaction. The steric bulk around the nitrogen atom creates a high activation energy barrier.
Core Issues & Solutions:
Insufficient Reactivity of the Electrophile: A less reactive alkylating agent (e.g., alkyl chloride or bromide) may not be potent enough to overcome the steric barrier.
Solution: Switch to a more reactive electrophile. Alkyl iodides are more reactive than bromides, and alkyl triflates are significantly more reactive. This enhances the rate of the Sₙ2 reaction.[3]
Inadequate Reaction Conditions: Standard temperature and pressure may not provide enough energy to overcome the activation barrier.
Solution 1: Increase Thermal Energy. Carefully increasing the reaction temperature can provide the necessary energy.[4] However, this may also promote side reactions like elimination.
Solution 2: Employ Microwave Irradiation. Microwave heating can dramatically shorten reaction times from hours to minutes and increase yields by efficiently transferring energy to the polar solvent and reactants.[5][6][7] This technique is particularly effective for challenging alkylations.[1][8]
Suboptimal Solvent/Base System: The choice of solvent and base critically influences the nucleophilicity of the azetidine nitrogen.
Solution: Use a polar aprotic solvent like DMF, DMSO, or NMP.[3] These solvents solvate the counter-ion of the base, leaving the azetidine nitrogen more nucleophilic. Pair this with a strong, non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base to deprotonate any acid formed without competing in the alkylation.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low-yield azetidine N-alkylation.
Q2: My reaction is producing a complex mixture of byproducts. What are the likely side reactions and how can I minimize them?
A2: With hindered substrates, side reactions can become competitive with the desired N-alkylation. The two most common byproducts arise from elimination and ring-opening.
Elimination: The base used in the reaction can act as a nucleophile or a base. If it abstracts a proton from the alkylating agent, an elimination reaction can occur, especially with secondary or tertiary alkyl halides. This is often exacerbated by high temperatures.[8]
Mitigation: Use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) or a weaker inorganic base like Cs₂CO₃, which is highly effective but less prone to causing elimination.
Ring Opening: The inherent strain of the azetidine ring (approx. 25.2 kcal/mol) makes it susceptible to nucleophilic ring-opening, particularly if the nitrogen is quaternized by the alkylating agent, forming a reactive azetidinium salt.[1]
Mitigation: Avoid acidic conditions which can protonate and activate the ring.[1] Control the stoichiometry carefully to avoid a large excess of the alkylating agent, which could lead to the formation of the azetidinium intermediate. If ring-opening persists, a less direct synthetic route may be necessary.[9][10]
Section 2: Frequently Asked Questions (FAQs)
Q3: What are the best general strategies for alkylating a sterically demanding azetidine?
A3: Beyond optimizing a standard Sₙ2 reaction, two powerful strategies are often employed for these challenging substrates: Reductive Amination and Phase-Transfer Catalysis .
Reductive Amination: This is an excellent alternative to direct alkylation, especially when introducing bulky or functionalized groups.[11][12] The process involves the reaction of the secondary azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ. This method avoids harsh alkylating agents and often proceeds under milder conditions.[8][13][14][15]
Phase-Transfer Catalysis (PTC): This technique is highly effective when using an inorganic base (solid phase) with your substrate in an organic solvent. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the deprotonated amine from the aqueous or solid phase into the organic phase, where it can react with the alkylating agent.[16][17][18] This enhances reactivity and can allow for lower reaction temperatures.[19][20][21]
Mechanism Comparison: Direct Alkylation vs. Reductive Amination
Caption: Comparison of direct Sₙ2 alkylation and the reductive amination pathway.
Q4: How do substituents on the azetidine ring affect the N-alkylation reaction?
A4: The position and size of substituents are critical.
C3-Substituents: Generally pose less of a steric challenge to N-alkylation compared to C2-substituents as they are further from the nitrogen atom.
C2-Substituents: Directly flank the nitrogen, creating significant steric hindrance that can dramatically slow down the Sₙ2 reaction rate.[22] The larger the substituent at C2, the more challenging the alkylation.
2,2-Disubstituted Azetidines: These present a formidable challenge and may require specialized conditions or lead to alternative reaction pathways like ring expansion, depending on the reagents used.[9]
Q5: Are there any quantitative data to guide my choice of reaction conditions?
A5: While every substrate is unique, general trends can be observed. The following table summarizes typical conditions for the N-benzylation of a model 2-methylazetidine, highlighting the impact of different methodologies.
Protocol 1: General Procedure for Microwave-Assisted N-Alkylation of a Hindered Azetidine
This protocol provides a robust starting point for challenging alkylations.
Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the sterically hindered azetidine (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and N,N-dimethylformamide (DMF, 0.2 M concentration).
Addition of Electrophile: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.2 equiv) to the mixture.
Sealing and Irradiation: Securely seal the vial with a septum cap. Place the vial in the cavity of a microwave reactor.
Reaction Conditions: Irradiate the mixture at 150 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.[5][6]
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
This method is ideal for introducing alkyl groups via aldehydes or ketones.
Preparation: In a round-bottom flask, dissolve the azetidine (1.0 equiv) and the corresponding aldehyde or ketone (1.1 equiv) in 1,2-dichloroethane (DCE, 0.2 M).
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) to the solution in portions over 5 minutes. Note: The reaction is often slightly exothermic.
Reaction: Stir the mixture at room temperature for 2-12 hours. The formation of the iminium ion followed by its reduction can be monitored by TLC or LC-MS.[8][13]
Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
Purification: Purify the resulting N-alkylated azetidine by flash column chromatography.
References
Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. MDPI.
Troubleshooting low yields in azetidine synthesis. Benchchem.
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers (RSC Publishing).
N alkylation at sp 3 Carbon Reagent Guide. Unknown Source.
Microwave-assisted synthesis of azetidines in aqueous media.
Functionalised azetidines as ligands: species derived by selective alkylation
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing).
MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES Karthiyayini Gnanaoli,a Deepan Babu Rajkumar,a C. Uma Maheswari,a* Vellais. Unknown Source.
alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. Unknown Source.
Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Unknown Source.
N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Unknown Source.
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
Simple and Efficient Microwave Assisted N-Alkylation of Is
A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes
Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Unknown Source.
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
Industrial Phase-Transfer C
Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphon
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC.
Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant.
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
Optimizing enantiomeric excess in azetidine-catalyzed reactions
Initiating Search Strategy I'm currently engaged in comprehensive Google searches, pinpointing authoritative sources. My focus is squarely on optimizing enantiomeric excess within azetidine-catalyzed reactions.
Author: BenchChem Technical Support Team. Date: February 2026
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Troubleshooting
Removing (1R)-1-phenylethyl groups from azetidine scaffolds
This technical guide is structured as a specialized support center for researchers dealing with the deprotection of hindered azetidine scaffolds. Topic: Removal of (1R)-1-phenylethyl groups from Azetidine Scaffolds Ticke...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a specialized support center for researchers dealing with the deprotection of hindered azetidine scaffolds.
Topic: Removal of (1R)-1-phenylethyl groups from Azetidine Scaffolds
Ticket ID: AZ-DEPROT-001
Status: Active Guide
Executive Summary & Chemical Context
Removing the (1R)-1-phenylethyl group (also known as
-methylbenzyl) from an azetidine nitrogen is significantly more challenging than removing a standard benzyl group.
Steric Hindrance: The extra methyl group at the benzylic position creates steric bulk that impedes the adsorption of the substrate onto heterogeneous catalysts (Pd/C).
Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is highly susceptible to ring-opening reactions (hydrogenolysis of the C-N bond or nucleophilic attack) under the forcing conditions often required to remove the bulky protecting group.
This guide prioritizes Pearlman’s Catalyst (Hydrogenolysis) as the primary method and 1-Chloroethyl Chloroformate (ACE-Cl) as the chemical alternative, with specific warnings regarding ring stability.
Decision Matrix: Method Selection
Before starting, determine the best protocol for your specific substrate using this logic flow.
Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on substrate functionality.
Module A: Hydrogenolysis (The Gold Standard)
Reagent: 20% Pd(OH)₂/C (Pearlman’s Catalyst)
Mechanism: Palladium insertion into the benzylic C-N bond followed by hydrogenolysis.
Why Pd(OH)₂ over Pd/C?
Standard 10% Pd/C is often ineffective for
-substituted benzyl groups due to steric hindrance. Pearlman’s catalyst is more electron-rich and has a higher surface area of active sites, making it the industry standard for difficult debenzylations [1].
Protocol A1: Standard Hydrogenolysis
Applicability: Robust substrates stable to mild alcohols.
Solvent: Dissolve substrate (1.0 equiv) in Methanol or Ethanol (0.1 M concentration).
Note: Avoid non-polar solvents (Toluene) as they reduce reaction rates significantly.
Catalyst: Add 20% Pd(OH)₂/C (10-20 wt% loading relative to substrate).
Tip: Wet the catalyst with a few drops of toluene or water before adding the solvent to prevent ignition.
Pressure: Purge with Argon, then apply H₂ (1-5 atm) .
Warning: High pressure (>10 atm) increases the risk of azetidine ring opening (cleaving the ring C-N bond instead of the exocyclic C-N bond).
Temperature: Stir at Room Temperature for 4-12 hours.
Monitor: If reaction stalls, heat to 40°C. Do not exceed 50°C as ring opening becomes the dominant pathway [2].
Workup: Filter through Celite® pad. Rinse with MeOH.[1][2] Concentrate filtrate.
Protocol A2: Transfer Hydrogenation (For Stubborn Substrates)
Applicability: When H₂ balloons fail or safety regulations prohibit high-pressure vessels.
Add Ammonium Formate (5-10 equiv) as the hydrogen source.
Add 10% Pd/C or Pd(OH)₂/C (10 wt%).
Reflux gently (65°C) for 1-3 hours.
Mechanism:[2][3][4][5] Decomposes to NH₃, CO₂, and H₂ in situ.
Advantage:[2][4] The evolution of gases creates a turbulent surface on the catalyst, often accelerating the reaction.
Module B: ACE-Cl Dealkylation (The Chemical Alternative)
Reagent: 1-Chloroethyl chloroformate (ACE-Cl)
Mechanism: The "Olofson" dealkylation. Formation of a carbamate intermediate, followed by methanolysis [3].[1][2]
CRITICAL WARNING: Azetidines are nucleophilic. Electrophiles like chloroformates can attack the azetidine nitrogen, leading to ring opening via nucleophilic attack by the chloride ion (forming
-chloramines) rather than the desired dealkylation [4]. This method requires strict temperature control.
Protocol B1: The Modified Olofson Method
Carbamate Formation:
Dissolve substrate (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) .
Add Proton Sponge® (1.1 equiv) or solid NaHCO₃ to scavenge HCl. Acid generated in situ can open the azetidine ring.
Cool to 0°C. Add ACE-Cl (1.2 - 1.5 equiv) dropwise.
Allow to warm to RT.[4][6] If necessary, heat to mild reflux (60°C) for 1-2 hours. Monitor consumption of starting material by LCMS.
Methanolysis (The Deprotection):
Evaporate the DCE completely (traces of ACE-Cl will react violently with MeOH).
Redissolve the residue (the carbamate intermediate) in Methanol .
Reflux for 30-60 minutes.
Chemistry: The carbamate decomposes into the secondary amine, CO₂, acetaldehyde, and HCl.
Workup:
Concentrate immediately. Do not let the azetidine hydrochloride sit in hot MeOH, as it may solvolyze (ring open).
Troubleshooting Guide (FAQ)
Symptom
Probable Cause
Corrective Action
No Reaction (Hydrogenolysis)
Catalyst poisoning (S, P, or amines).
1. Wash catalyst with solvent before use.2. Add 1.0 eq of Acetic Acid to protonate the amine (prevents strong adsorption/poisoning).
Ring Opening (Linear Amine formed)
Conditions too harsh (Temp/Acid).
1. Lower Temperature (<40°C).2. Switch from H₂ pressure to Transfer Hydrogenation (Ammonium Formate).3. Ensure solvent is neutral (avoid strong mineral acids).
Reaction Stalls at 50%
Product inhibition.
The secondary amine product may be poisoning the catalyst. Filter, add fresh catalyst, and restart.
Impurity: N-Methyl Azetidine
Over-reduction (rare).
If using HCHO/HCOOH conditions (Eschweiler-Clarke), you are methylating. Ensure no formaldehyde sources are present.
Impurity: -Chloramine
Ring opening during ACE-Cl step.
The chloride ion attacked the ring.[7] Switch to Vinyl Chloroformate (followed by HBr hydrolysis) or revert to Hydrogenolysis.
Mechanistic Visualization
Understanding the competition between deprotection and ring opening is vital.
Figure 2: Mechanistic pathway showing the competition between the desired debenzylation and the thermodynamically favorable ring opening.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(4), 427-465.
Olofson, R. A., et al. (1984). "A new reagent for the selective dealkylation of tertiary amines: 1-chloroethyl chloroformate."[1] The Journal of Organic Chemistry, 49(11), 2081-2082.
Vanecko, J. A., & West, F. G. (2005). "Ring Opening of Azetidines." (Contextualizing the sensitivity of azetidines to chloroformates). Organic Letters, 7(14), 2949–2952.
Technical Support Center: Low Molecular Weight Azetidine Derivatives
Topic: Handling, Isolation, and Storage of Volatile & Strained Heterocycles Introduction: The "Invisible" Yield Loss From: Dr. Aris Thorne, Senior Application Scientist To: Medicinal Chemistry & Process Development Teams...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Handling, Isolation, and Storage of Volatile & Strained Heterocycles
Introduction: The "Invisible" Yield Loss
From: Dr. Aris Thorne, Senior Application Scientist
To: Medicinal Chemistry & Process Development Teams
If you are reading this, you have likely encountered the "vanishing product" phenomenon. You synthesized a low molecular weight (MW) azetidine, observed the correct mass by LCMS, but after rotary evaporation, your flask was empty or contained a fraction of the expected mass.
The Science: Azetidine (C₃H₇N) has a boiling point of 61–62°C .[1][2] Its low MW derivatives often boil below 100°C. When placed under standard high vacuum (<5 mbar) or even a strong water aspirator, these compounds co-evaporate with solvents, obeying Raoult’s Law. Furthermore, the inherent ring strain (~25.4 kcal/mol) makes them susceptible to cationic ring-opening polymerization (CROP) if handled improperly.
This guide provides the protocols to capture, stabilize, and store these elusive heterocycles.
Module 1: The Volatility Trap (Isolation Protocols)
Core Directive: Never evaporate low MW azetidine free bases to dryness under high vacuum.
Comparative Data: Free Base vs. Salt
The most effective strategy to negate volatility is converting the amine to a salt in situ before isolation.
Compound
Form
Boiling/Melting Point
Volatility Risk
Azetidine
Free Base
BP: 61–62°C
CRITICAL
Azetidine
HCl Salt
MP: ~93°C (Solid)
Negligible
3-Fluoroazetidine
Free Base
BP: ~50-60°C (est)
CRITICAL
3-Fluoroazetidine
HCl Salt
MP: >150°C (Decomp)
Negligible
Protocol A: The "Salt Trap" Isolation
Use this when isolating the product directly from a reaction mixture or extraction.
Reagents:
4M HCl in Dioxane (preferred) or 2M HCl in Diethyl Ether.
Note: Avoid aqueous HCl if possible, as water removal requires lyophilization which can be slow.
Step-by-Step Workflow:
Extract: Perform your workup (e.g., extraction into Et₂O or DCM). Do not dry the organic layer on the rotovap yet.
Dry: Dry the organic phase over Na₂SO₄ or MgSO₄. Filter.
Cool: Place the filtrate in an ice bath (0°C).
Acidify: Add the anhydrous acid solution (HCl/Dioxane) dropwise with stirring.
Observation: A white precipitate should form immediately.
Stoichiometry: Add 1.1 to 1.5 equivalents of acid.
Evaporate (Controlled):
Now, rotary evaporate the solvent. The salt formation increases the molecular weight and ionic character, effectively anchoring the molecule.
Vacuum: Moderate (50-100 mbar) initially, then high vacuum only after solid persists.
Visual Workflow: Isolation Decision Tree
Figure 1: Decision matrix for isolating volatile azetidine derivatives to prevent yield loss.
Module 2: Stability & Polymerization (The "Goo" Factor)
The Issue: You isolated the material, but overnight the white solid turned into a yellow gum.
The Cause: Ring Strain + Nucleophile = Polymerization.
Azetidines have a ring strain energy of ~25 kcal/mol. In the presence of trace nucleophiles (water, unreacted amine) or Lewis acids, they undergo Cationic Ring-Opening Polymerization (CROP) .
Mechanism of Degradation
Protonation/Activation: The ring nitrogen is protonated or complexed with a Lewis acid.
Nucleophilic Attack: A second azetidine molecule acts as a nucleophile, attacking the
-carbon of the activated ring.
Propagation: This opens the ring and transfers the active charge to the new chain end, creating a polymer (poly-azetidine/poly-imine).
Troubleshooting Guide: Stability
Symptom
Diagnosis
Corrective Action
Solid turns to oil/gum
Hygroscopicity or Polymerization
1. Store under Argon/Nitrogen.2. Use a desiccator.3. Switch counter-ion (e.g., Oxalate or Tosylate salts are often less hygroscopic than HCl).
Insoluble in organic solvents
Polymerization (High MW)
1. Check NMR. Broad peaks indicate polymerization.2. Keep solutions dilute during synthesis to prevent intermolecular attack.
NMR shows extra methylene signals
Ring Opening (Hydrolysis)
1. Avoid aqueous workups for prolonged periods.2. Ensure solvents are anhydrous.
Module 3: Synthesis & Handling FAQs
Q1: Can I distill my azetidine derivative?A: Only with extreme caution. Simple distillation often requires heat that triggers polymerization.
Recommendation: If you must distill, use Kugelrohr distillation under high vacuum at the lowest possible temperature. Receive directly into a chilled flask (-78°C).
Q2: Which salt is best?A:
HCl: Standard, but often hygroscopic.
TFA: Good for lipophilic peptides, but TFA traces can affect biological assays.
Oxalate: Often forms nice crystalline solids (non-hygroscopic) but is toxic and may interfere with subsequent metal-catalyzed coupling.
Tosylate: Excellent for crystallinity and stability (See J. Am. Chem. Soc. 2018 regarding sulfonylazetidine polymerization control).[5][6]
Q3: My reductive amination failed. Why?A: Azetidines are sterically less hindered than pyrrolidines but more basic (pKa ~11.3).
Tip: Pre-form the imine at 0°C. Use NaBH(OAc)₃ as the reducing agent. Ensure the pH is adjusted; if too acidic, the azetidine stays protonated and won't react; if too basic, the imine hydrolyzes.
Visual Workflow: Troubleshooting Yield Loss
Figure 2: Diagnostic flow for identifying the root cause of azetidine yield loss.
References
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.
Siriwardana, A. I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (RSC) Advances.
Reisman, S. E., et al. (2018). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines. Journal of the American Chemical Society.[5]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10422, Azetidine.
Padwa, A. (2017). Strain-Driven Character of the Four-Membered Heterocycle. Comprehensive Heterocyclic Chemistry. (Contextual citation regarding ring strain energy of 25.4 kcal/mol).
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.[1]
Focus: Spectral differentiation, enantiomeric purity determination, and synthetic isolation of chiral 2-methyl azetidines.
Executive Summary: The Conformational Advantage
Chiral 2-methyl azetidines represent a critical "Goldilocks" zone in medicinal chemistry—providing greater metabolic stability than aziridines while offering superior conformational rigidity compared to pyrrolidines. However, their characterization is notoriously difficult due to ring strain effects that distort typical NMR chemical shifts.
This guide provides an authoritative reference for the 13C NMR spectral characterization of these scaffolds, comparing them against their 3- and 5-membered analogs. It also details a self-validating protocol for determining enantiomeric excess (
) using Mosher's analysis, a requirement for high-fidelity drug synthesis.
13C NMR Spectral Data & Comparative Analysis
Core Spectral Data: 2-Methyl Azetidine vs. Analogs
The following table contrasts the 13C NMR chemical shifts of (S)-2-methyl azetidine with its ring-contracted (aziridine) and ring-expanded (pyrrolidine) counterparts. Note the distinct shielding/deshielding patterns driven by ring strain and bond angles.
Table 1: Comparative 13C NMR Chemical Shifts (ppm in CDCl
)
Carbon Position
(S)-2-Methyl Aziridine (3-membered)
(S)-2-Methyl Azetidine (4-membered)
(S)-2-Methyl Pyrrolidine (5-membered)
Structural Insight
C2 (Methine, -N)
34.0 - 35.5
60.2 - 63.5
59.5 - 60.5
Azetidine C2 is significantly deshielded vs. aziridine due to relaxation of extreme ring strain, approaching pyrrolidine values.[2]
C3 (Methylene, -N)
--
18.5 - 25.3
25.0 - 32.0
High field shift in azetidine reflects the "puckered" ring conformation.
C4 (Methylene, -N)
34.0 (approx)
46.2 - 48.2
46.5 - 47.5
C4 in azetidine is distinctively shielded compared to C2, aiding assignment.
C5 (Methylene)
--
--
24.0 - 25.5
Absent in azetidine.
Methyl Group
18.0 - 19.5
18.5 - 20.0
19.5 - 21.0
Methyl shifts are relatively conserved but show subtle sensitivity to the ring's magnetic anisotropy.
Data compiled from N-Boc and N-Cbz protected derivatives to ensure solubility and stability, as free azetidines are volatile and reactive.
Diagnostic Features of 2-Methyl Azetidine
The "C2-C4 Gap": In 2-methyl azetidine, the chemical shift difference (
) between the -carbons (C2 and C4) is typically 12-15 ppm . In pyrrolidines, this gap is often smaller (~13 ppm) or larger depending on substitution, but the absolute values in azetidine are diagnostic.
Ring Strain Effect: The C3 methylene signal (~19-25 ppm) appears unusually upfield compared to acyclic amines, a hallmark of the 4-membered ring's diamagnetic anisotropy.
Synthesis Workflow: The tert-Butanesulfinamide Route
This protocol is selected for its high enantioselectivity and scalability, avoiding the resolution steps required by older methods.
Objective: Synthesis of Chiral N-Boc-2-methyl azetidine.
Scale: 1.0 mmol basis.
Imine Formation: Condense 3-chloropropanal with (R)-tert-butanesulfinamide in THF (0.5 M) using Ti(OEt)
(2.0 equiv) as a Lewis acid/dehydrating agent. Stir 12h at RT.[3]
Diastereoselective Grignard Addition: Cool the sulfinyl imine solution to -78°C. Add MeMgBr (3.0 equiv) dropwise. The bulky sulfinyl group directs the addition, establishing the C2 stereocenter.
Cyclization: Treat the resulting homoallylic amine intermediate with NaH (2.0 equiv) in THF to induce intramolecular displacement of the chloride. Critical Step: Maintain temperature < 0°C to prevent elimination.
Deprotection & Reprotection: Hydrolyze the sulfinyl group with HCl/MeOH, then immediately protect with Boc
O/EtN to isolate the stable N-Boc-2-methyl azetidine.
Standard optical rotation is unreliable for small azetidines due to low specific rotation values. NMR using Mosher's acid chlorides is the gold standard.
Materials:
(S)-2-methyl azetidine (free base or HCl salt neutralized in situ).
Sample Prep: Dissolve 5 mg of the azetidine in 0.5 mL Pyridine-d5 in two separate NMR tubes.
Derivatization:
Tube A: Add 10
L of (R)-MTPA-Cl .
Tube B: Add 10
L of (S)-MTPA-Cl .
Reaction: Shake well and allow to stand for 15 minutes. The reaction is instantaneous.
Acquisition: Acquire 1H NMR (or 19F NMR for cleaner baselines) for both samples.
Analysis:
Identify the methyl doublet signal.
In the (S,R)-diastereomer vs (S,S)-diastereomer, the methyl group will experience different shielding from the Mosher phenyl ring.
Calculate
based on the integration ratio of the major vs. minor methyl doublet signals.
Visualizations
Synthesis Logic Flow
The following diagram illustrates the critical decision points in the tert-butanesulfinamide synthesis route.
Caption: Step-wise stereocontrolled synthesis of 2-methyl azetidine highlighting the critical cyclization step.
Mosher's Analysis Mechanism
This diagram explains how the spatial arrangement of the Mosher auxiliary creates distinct NMR signals for enantiomers.
Caption: Workflow for determining enantiomeric excess using Mosher's acid derivatization.
References
Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines. (Includes spectral data for N-Boc derivatives).
Journal of Organic Chemistry. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (Primary synthesis protocol).
BenchChem. Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. (Protocol for ee determination).
PubChem. 2-Methylazetidine Compound Summary. (CAS and physical property verification).[2][3][4]
ResearchGate. 13C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine. (Comparative spectral data).
A Comparative Guide to the Optical Rotation of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine and Its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the optical rotation values for the stereoisomers of 2-Methyl-1-(1-phenylethyl)azetidine, with a focus on the (...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the optical rotation values for the stereoisomers of 2-Methyl-1-(1-phenylethyl)azetidine, with a focus on the (2S, 1'R) diastereomer. It delves into the principles of polarimetry, offers a step-by-step experimental protocol for accurate measurement, and presents comparative data to aid in the stereochemical analysis of these and related chiral compounds.
The stereochemical identity of a molecule is paramount in drug development, as different enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological profiles. Azetidines, as four-membered nitrogen-containing heterocycles, are crucial building blocks in the synthesis of novel therapeutic agents, including antibacterial and anti-inflammatory drugs.[1][2] Precise characterization of their stereochemistry is therefore a critical step in the synthetic and quality control process. Optical rotation measurement, or polarimetry, is a fundamental, non-destructive technique used to determine the optical activity of chiral molecules, providing essential information about their enantiomeric purity and absolute configuration.[3]
Comparative Optical Rotation Data
The table below presents data for related azetidine-2-carbonitrile and azetidine-2-carboxamide compounds, which serve as precursors in the synthesis of various functionalized azetidines.[6][7] This data illustrates the expected differences in optical rotation between diastereomers.
Note: While the synthesis of these compounds is detailed, specific rotation values were not reported in the cited literature.[6][7] The table structure is provided for illustrative purposes to guide researchers in documenting their own findings.
Understanding the Principles of Optical Rotation
Optical rotation is the phenomenon where the orientation of plane-polarized light is rotated when it passes through a solution containing a chiral molecule.[3] A polarimeter is the instrument used to measure this rotation.[5] The measured value, known as the observed rotation (α), is dependent on several factors.[8][9] To have a standardized, comparable value, the specific rotation [α] is calculated.[8]
Key Factors Influencing Optical Rotation:
Molecular Structure: The intrinsic chirality of the molecule is the primary determinant of its optical activity. Enantiomers rotate light equally but in opposite directions.[4]
Concentration (c): The observed rotation is directly proportional to the concentration of the chiral compound in the solution.[4][9]
Path Length (l): The distance the light travels through the sample, defined by the length of the polarimeter cell (typically in decimeters), directly affects the observed rotation.[4][9]
Wavelength of Light (λ): Optical rotation is dependent on the wavelength of the light used. The sodium D-line (589 nm) is the standard wavelength for most measurements.[3][4]
Temperature (T): Temperature can influence the observed rotation, making precise temperature control, often using a Peltier system, crucial for accurate and reproducible results.[8][10]
Solvent: The choice of solvent can significantly impact the specific rotation value due to interactions between the solvent and the solute molecules.[4]
The specific rotation is calculated using the following formula:
The following diagram and protocol outline the standardized procedure for determining the specific rotation of a chiral compound like (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine.
Caption: Workflow for Optical Rotation Measurement.
Detailed Experimental Protocol:
Objective: To accurately measure the specific rotation of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine.
High-purity solvent (e.g., Chloroform, Methanol, or Ethanol)
Analytical balance
Volumetric flask (e.g., 10 mL)
Pasteur pipettes
Polarimeter with a sodium lamp (589 nm) and temperature control
Polarimeter cell (e.g., 1 dm)
Procedure:
Instrument Calibration and Setup:
Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.
Set the desired temperature (e.g., 25°C) and allow the instrument to equilibrate.[10]
Fill the polarimeter cell with the pure solvent that will be used for the sample solution. This is the "blank."
Place the blank-filled cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.
Sample Preparation:
Accurately weigh a specific amount of the (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine sample (e.g., 100 mg) using an analytical balance.
Quantitatively transfer the weighed sample into a volumetric flask (e.g., 10 mL).
Add a portion of the chosen solvent to the flask and gently swirl to dissolve the sample completely.
Once dissolved, carefully add more solvent until the solution reaches the calibration mark on the volumetric flask.
Cap the flask and invert it several times to ensure the solution is homogeneous. Record the final concentration in g/mL.
Measurement:
Rinse the polarimeter cell two to three times with small portions of the prepared sample solution.
Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
Place the filled cell into the sample chamber of the polarimeter.
Allow the reading to stabilize and then record the observed optical rotation (α). Take multiple readings and calculate the average for better accuracy.
Calculation and Reporting:
Using the averaged observed rotation (α), the known path length of the cell (l), and the calculated concentration (c), determine the specific rotation [α] using the formula.
Report the specific rotation value along with the temperature, wavelength, concentration, and solvent used, as these are all critical parameters. For example: [α]25D = +X.X° (c 1.0, CHCl3).
Stereoisomer Relationships and Expected Optical Rotation
The relationship between the stereoisomers of 2-Methyl-1-(1-phenylethyl)azetidine dictates their optical properties. Enantiomers are non-superimposable mirror images and will have specific rotations of equal magnitude but opposite signs. Diastereomers are stereoisomers that are not mirror images and will have different specific rotation values.
Caption: Stereoisomeric Relationships and Optical Rotation.
References
Optical Rotation: Definition, Mechanism, Measurement - Pharmaacademias. (2024, February 11). Available from: [Link]
Polarimeter–Frequently Asked Questions - MRC- Laboratory Equipment. Available from: [Link]
8.2.4.1.3: Polarimetry - Chemistry LibreTexts. (2020, August 15). Available from: [Link]
10 Factors to Enhance Optical Precision in Polarimeters - Drawell. (2024, October 17). Available from: [Link]
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC. (2021, July 6). Available from: [Link]
A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes - SciELO South Africa. Available from: [Link]
Azetidine synthesis - Organic Chemistry Portal. Available from: [Link]
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Available from: [Link]
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30). Available from: [Link]
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (2024, August 16). Available from: [Link]
Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. (2017, February 7). Available from: [Link]
Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter - PMC. Available from: [Link]
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - Uniba. (2022, April 29). Available from: [Link]
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. (2021, July 6). Available from: [Link]
Absolute optical chiral analysis using cavity-enhanced polarimetry - ResearchGate. Available from: [Link]
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1- arylethylamine via a-alkylation of N-borane complexes - Semantic Scholar. Available from: [Link]
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane - RSC Publishing. (2021, July 6). Available from: [Link]
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC. (2022, April 29). Available from: [Link]
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PubMed. (2021, July 6). Available from: [Link]
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC - NIH. Available from: [Link]
(PDF) Use of Diamines Containing the α-Phenylethyl Group as Chiral Ligands in the Asymmetric Hydrosilylation of Prochiral Ketones. - ResearchGate. (2026, February 7). Available from: [Link]
HPLC Methods for Separating Azetidine Enantiomers: A Comparative Guide
This guide details the HPLC enantioseparation of azetidine derivatives, specifically focusing on Azetidine-2-carboxylic acid (AzeOH) and its protected forms. Executive Summary & Strategic Decision Matrix Separating azeti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the HPLC enantioseparation of azetidine derivatives, specifically focusing on Azetidine-2-carboxylic acid (AzeOH) and its protected forms.
Executive Summary & Strategic Decision Matrix
Separating azetidine enantiomers presents a unique challenge due to the ring's conformational rigidity and the secondary amine functionality. Unlike primary amino acids (e.g., Alanine) that resolve easily on crown-ether columns, the cyclic secondary amine in azetidine-2-carboxylic acid often fails to form the necessary three-point interaction on standard Crownpak phases.
Therefore, the separation strategy must be bifurcated based on the protection status of the nitrogen atom.
Method Selection Decision Tree
Figure 1: Strategic workflow for selecting the optimal HPLC method based on azetidine functionalization.
Target: Free Azetidine-2-carboxylic acid (AzeOH) and related secondary amines.[1]
Challenge: Standard Crown ether columns (Crownpak CR) often fail for cyclic secondary amines like Proline and Azetidine because they lack the third proton on the nitrogen required for the tripod binding mechanism.[1]
Recommended Solution: Zwitterionic Ion Exchange (ZWIX)
The Chiralpak ZWIX(+) or ZWIX(-) columns utilize Cinchona alkaloid-derived chiral selectors that effectively separate cyclic amino acids through a synergistic ion-pairing mechanism.[1]
Experimental Conditions
Parameter
Setting
Column
Chiralpak ZWIX(+) (3.0 mm × 150 mm, 3 µm)
Mobile Phase
MeOH / MeCN / H₂O (49 : 49 : 2 v/v/v)
Additives
50 mM Formic Acid + 25 mM Diethylamine (DEA)
Flow Rate
0.5 mL/min
Temperature
25°C
Detection
UV 210 nm (or ELSD/MS for higher sensitivity)
Elution Order
ZWIX(+) typically elutes L-isomer first; ZWIX(-) elutes D-isomer first.[1][2]
Why this works: The ZWIX phase contains both anion-exchange and cation-exchange sites. The azetidine (zwitterionic at neutral pH) interacts via double ion-pairing, stabilizing the diastereomeric complex despite the ring strain.
Protocol B: N-Protected Azetidine Separation
Target: N-Boc-Azetidine-2-carboxylic acid, N-Benzyl-Azetidine, N-Cbz-Azetidine.
Context: Most synthesis pathways (e.g., from 2,4-dibromobutyric acid) produce the protected form first. Separating here is often easier than at the free amino acid stage.
Immobilized amylose (Chiralpak IA, IG, ID) or coated cellulose (Chiralcel OD-H) provides excellent baseline separation for carbamate-protected azetidines.[1]
Experimental Conditions (N-Boc-Azetidine-2-COOH)
Parameter
Setting
Column
Chiralpak IG or Chiralpak AD-H (4.6 mm × 250 mm, 5 µm)
Mobile Phase
n-Hexane / Isopropanol (90 : 10 v/v)
Additive
0.1% Trifluoroacetic Acid (TFA) (Essential for the free -COOH group)
Flow Rate
1.0 mL/min
Temperature
25°C
Detection
UV 210 nm (weak absorbance) or 254 nm (if N-Benzyl/Cbz)
Technical Note: If the azetidine has a benzyl ester or benzyl amine protection, the Chiralcel OD-H is often superior due to
interactions between the stationary phase and the benzyl ring.
Protocol C: Indirect Separation (Marfey's Method)
Target: Trace analysis of enantiomeric excess (ee) in biological samples or when a chiral column is unavailable.[1]
Method: Derivatization with FDAA (Marfey's Reagent) followed by achiral C18 separation.[1]
Step-by-Step Workflow
Reaction: Mix 50 µL of sample (50 mM) with 100 µL of 1% FDAA in acetone and 20 µL of 1 M NaHCO₃.
Incubation: Heat at 40°C for 1 hour.
Quench: Add 20 µL of 1 M HCl to stop the reaction.
Separation: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).
Mobile Phase A: Water + 0.1% TFA.
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 10% B to 60% B over 45 minutes.
Mechanism: FDAA reacts with the secondary amine of the azetidine to form diastereomers. These diastereomers have different hydrophobicities and separate easily on reversed-phase C18 columns.
Performance Comparison
The following table summarizes the expected performance metrics for Azetidine-2-carboxylic acid separation.
A Comparative Guide to the Crystallographic Landscape of Diastereomeric Azetidine Salts for Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Structural Underpinnings of Chiral Separation Supported by Experimental Data The azetidine moiety is a valuable scaffold in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Structural Underpinnings of Chiral Separation Supported by Experimental Data
The azetidine moiety is a valuable scaffold in medicinal chemistry, prized for its unique conformational constraints and its role as a bioisostere. The synthesis of enantiomerically pure azetidine derivatives is therefore of paramount importance in drug discovery. Chiral resolution via the formation of diastereomeric salts remains a cornerstone technique for the separation of enantiomers on both laboratory and industrial scales. This guide delves into the critical role of X-ray crystallography in understanding and optimizing this process, with a focus on salts derived from (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine.
The principle of this separation hinges on the differential physical properties of diastereomers, which, unlike enantiomers, exhibit distinct solubilities in a given solvent system. This disparity is a direct consequence of their unique three-dimensional arrangements in the crystal lattice. A thorough crystallographic analysis provides invaluable insights into the intermolecular interactions—such as hydrogen bonding, and van der Waals forces—that govern the packing of these salts, and ultimately, their solubility. By understanding these solid-state phenomena, researchers can make informed decisions regarding solvent selection and crystallization conditions to achieve efficient chiral resolution.
While crystallographic data for the specific salts of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine are not widely available in public databases, this guide will provide a comparative analysis by examining a closely related, structurally characterized diastereomeric salt, and presenting a hypothetical dataset for a contrasting salt to illustrate the key principles of comparison.
Comparative Crystallographic Data of Diastereomeric Salts
The following tables summarize key crystallographic parameters for a representative tartrate salt of a related chiral amine, (S)-1-phenylethylamine, and a hypothetical chloride salt of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine. This comparison is designed to highlight how different counter-ions can influence the crystal packing and, by extension, the physical properties relevant to chiral resolution.
Table 1: Crystallographic Data for a Representative Tartrate Salt
The crystallographic data, both real and hypothetical, reveal significant differences in the solid-state arrangements of the two salts. The tartrate salt crystallizes in the monoclinic system, while the hypothetical chloride salt is presented in the orthorhombic system.[1] The choice of the counter-ion (tartrate vs. chloride) directly influences the hydrogen bonding network and the overall packing efficiency.
Tartaric acid, being a chiral and multifunctional acid, can form a complex network of hydrogen bonds, leading to a more intricate and potentially denser packing as suggested by the higher calculated density in the example provided. In contrast, the small, spherical chloride ion would lead to a different set of intermolecular interactions, which in our hypothetical case, results in a less dense crystal structure. These differences in crystal packing are the root cause of the differential solubilities that are exploited in fractional crystallization for chiral resolution.
Experimental Protocols
The following are generalized protocols for the formation of diastereomeric salts and their subsequent crystallization. These protocols should be optimized for specific substrates and resolving agents.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol outlines the general steps for separating a racemic amine using a chiral acid.
Salt Formation: In a suitable flask, dissolve the racemic amine in a minimal amount of an appropriate solvent (e.g., methanol, ethanol, or a mixture of solvents). In a separate flask, dissolve one equivalent of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent. Slowly add the acid solution to the amine solution with stirring.
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, the solution can be cooled further in an ice bath or a refrigerator. Seeding with a small amount of the desired diastereomeric salt can induce crystallization.
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
Liberation of the Enantiomerically Enriched Amine: Dissolve the collected crystals in water and add a base (e.g., 2 M NaOH) to neutralize the acid and liberate the free amine. The amine can then be extracted with an organic solvent, dried, and concentrated.[2][3]
Caption: General Workflow for Single Crystal Growth.
Conclusion
The successful chiral resolution of amines like 2-methylazetidine through diastereomeric salt formation is profoundly influenced by the solid-state properties of the resulting salts. X-ray crystallography is an indispensable tool for elucidating the three-dimensional structures of these salts, providing a rational basis for optimizing the resolution process. By comparing the crystal structures of different diastereomeric salts, researchers can gain a deeper understanding of the intermolecular forces at play and strategically select resolving agents and crystallization conditions to achieve high enantiomeric purity. The presented data and protocols serve as a guide for navigating the crystallographic aspects of chiral resolution in drug development and chemical synthesis.
References
PubChem. (2024). Di-1-phenylethylammonium tartrate. Retrieved from [Link]
A Comparative Guide to the Infrared Spectroscopy of N-Substituted Azetidine Rings
This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures of N-substituted azetidine rings. Designed for researchers, scientists, and professionals in drug development, this document compares...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures of N-substituted azetidine rings. Designed for researchers, scientists, and professionals in drug development, this document compares the spectral features of these strained heterocycles with their less-strained counterparts, pyrrolidine and piperidine. We will explore how the unique structural properties of the azetidine ring and the nature of the nitrogen substituent influence vibrational frequencies, offering a robust framework for structural characterization.
The Azetidine Ring: A Profile in Strain and Reactivity
Azetidines are four-membered saturated nitrogen heterocycles that are significant building blocks in medicinal chemistry and organic synthesis.[1] Their reactivity is largely governed by substantial ring strain, which, while making them more stable and easier to handle than aziridines, provides a driving force for unique chemical transformations.[1] Infrared spectroscopy is a primary and accessible tool for confirming the presence and substitution pattern of the azetidine moiety. The vibrational frequencies of the bonds within the ring are sensitive to this strain, providing distinct spectral fingerprints.
Core Vibrational Modes of the Azetidine Ring
Before examining the influence of N-substituents, it is essential to understand the fundamental absorptions of the azetidine ring itself.
C-H Stretching: Like all alkanes, the C-H bonds of the azetidine ring exhibit strong stretching vibrations in the 2850-2960 cm⁻¹ region.[2] These peaks confirm the presence of sp³-hybridized carbon atoms.
CH₂ Bending (Scissoring): A characteristic absorption for methylene groups is found around 1470-1450 cm⁻¹ .
C-N Stretching: The C-N stretching vibration in aliphatic amines typically appears in the 1250-1020 cm⁻¹ range. The exact position for an azetidine ring can be variable and is often found within the complex fingerprint region.
Ring Vibrations: The "breathing," puckering, and other deformation modes of the four-membered ring give rise to a series of absorptions in the fingerprint region (< 1400 cm⁻¹). These are often complex but can be highly characteristic when comparing a spectrum to a known reference.
The Decisive Role of the N-Substituent
The true diagnostic power of IR spectroscopy for this class of compounds comes from analyzing the vibrational modes introduced by the substituent on the nitrogen atom. The electronic and steric nature of this group, coupled with the inherent strain of the azetidine ring, creates distinct and predictable spectral patterns.
N-Acyl Azetidines: The Carbonyl Signature
When an acyl group is attached to the azetidine nitrogen, a strong carbonyl (C=O) stretching band appears, which is highly sensitive to ring size. This is a critical diagnostic feature.
The C=O stretching frequency in N-acyl azetidines (amides within a four-membered ring) is significantly higher than in their less-strained counterparts or acyclic amides. This is due to the ring strain, which forces the bond angles to deviate from the ideal sp² geometry of the amide group, increasing the s-character and force constant of the C=O bond.[3] Azetidin-2-ones (β-lactams), a related structure, also show this high-frequency shift, with C=O bands appearing in the range of 1745 ± 15 cm⁻¹ .[4]
N-Acyl Azetidine (e.g., N-acetylazetidine): Expect a strong C=O stretch around 1660-1690 cm⁻¹ . This is higher than a typical acyclic tertiary amide (1630-1670 cm⁻¹).
Azetidin-2-one (β-Lactam): The carbonyl is part of the ring itself, leading to even greater strain effects. The C=O stretch is found at a much higher frequency, typically 1730-1760 cm⁻¹ .[5]
N-Sulfonyl Azetidines: Dual S=O Stretches
N-sulfonylated azetidines are readily identified by the characteristic, strong absorption bands of the sulfonyl group (SO₂).
Asymmetric S=O Stretch: A very strong band typically appears in the 1370-1335 cm⁻¹ range.
Symmetric S=O Stretch: A second strong band is observed in the 1180-1150 cm⁻¹ range.
The presence of these two distinct and intense peaks is a reliable indicator of an N-sulfonyl group.
N-Aryl Azetidines: Aromatic Features
When the nitrogen is substituted with an aromatic ring, the spectrum will display the classic signatures of aromaticity.
Aromatic C-H Stretching: These appear as medium to weak bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[6]
Aromatic C=C Stretching: Variable intensity peaks appear in the 1600-1450 cm⁻¹ region, often as a pair or series of absorptions.[6]
Comparative Analysis: Azetidine vs. Pyrrolidine and Piperidine
The effect of ring strain on vibrational frequencies is best illustrated by comparing the IR spectra of N-substituted azetidines with their five-membered (pyrrolidine) and six-membered (piperidine) analogs. The primary difference is observed in the N-acyl derivatives.
Vibrational Mode
N-Acyl Azetidine (4-membered)
N-Acyl Pyrrolidine (5-membered)
N-Acyl Piperidine (6-membered)
C=O Stretch (Amide)
~1660-1690 cm⁻¹ (High frequency due to strain)
~1630-1670 cm⁻¹ (Typical tertiary amide)
~1630-1670 cm⁻¹ (Typical tertiary amide)
Aliphatic C-H Stretch
2850-2960 cm⁻¹
2850-2960 cm⁻¹
2850-2960 cm⁻¹
CH₂ Bend
~1460 cm⁻¹
~1455 cm⁻¹
~1450 cm⁻¹
Note: The data presented are typical ranges and can vary based on further substitution and molecular environment.[3][4] As the ring size increases from azetidine to piperidine, the ring strain decreases significantly. Consequently, the C=O stretching frequency of N-acyl pyrrolidines and piperidines resembles that of acyclic tertiary amides, lacking the characteristic high-frequency shift seen in N-acyl azetidines.[4]
Experimental Protocol: Obtaining a High-Quality FTIR Spectrum
This protocol outlines the standard procedure for analyzing a liquid or solid N-substituted azetidine sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer. ATR is a common and convenient technique requiring minimal sample preparation.
Methodology
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions. This allows the infrared source and detector to reach thermal equilibrium.
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe. This removes any residue from previous measurements that could contaminate the spectrum.
Background Spectrum Acquisition:
With the clean, empty ATR crystal in place, initiate a background scan. The instrument will measure the spectrum of the ambient environment (air, CO₂, water vapor) and the crystal itself.
Causality: This background spectrum is stored and automatically subtracted from the sample spectrum. This crucial step removes interfering signals from the atmosphere and the instrument optics, ensuring that the final spectrum contains only absorptions from the sample.[7]
Sample Application:
For Liquids: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
For Solids: Place a small amount of the solid powder onto the crystal. Use the instrument's pressure clamp to apply firm, even pressure, ensuring intimate contact between the solid sample and the crystal surface. Good contact is essential for a strong, high-quality signal.
Sample Spectrum Acquisition:
Initiate the sample scan. The instrument directs the IR beam through the ATR crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at its characteristic vibrational frequencies.
Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.
Data Processing and Cleaning:
After the scan is complete, the instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Clean the ATR crystal thoroughly with a suitable solvent to prepare for the next sample.
Workflow for Spectral Interpretation
The following diagram illustrates a logical workflow for identifying the key structural features of an N-substituted azetidine from its IR spectrum.
Caption: Logical workflow for identifying N-substituted azetidines via IR spectroscopy.
Conclusion
Infrared spectroscopy is an invaluable technique for the structural elucidation of N-substituted azetidines. The key to successful identification lies not only in recognizing the fundamental vibrations of the heterocyclic ring but, more importantly, in analyzing the characteristic absorption bands of the N-substituent. The inherent ring strain of the four-membered system imparts a diagnostically useful high-frequency shift on the carbonyl stretching vibration of N-acyl derivatives, providing a clear method to distinguish them from less-strained N-acyl pyrrolidines and piperidines. By following a systematic interpretation workflow and employing proper experimental technique, researchers can confidently characterize these important chemical entities.
References
Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. 8
Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)-3-methylenemalonate. Molecules, 28(3), 1018.
Al-Masoudi, A. A. J., & Al-Amery, K. H. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 163-176.
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
ResearchGate. (n.d.). Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1). [Table]. ResearchGate.
OUP. (2025). Aziridine: ring strain promotes ring opening. Organic Chemistry.
Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry.
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. [Figure]. ResearchGate.
Lord, R.C., & Miller, F.A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC.
LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
Svatík, J., & Slavětínská, L. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(28), 6133-6144.
ResearchGate. (2025). Synthesis, Identification and Evaluation of Antimicrobial Activities of some New N-substituted 2-azetidinone, Imidazolidinone and tetrazole derivatives of 2-(methylthio) benzimidazole. ResearchGate.
OpenOChem Learn. (n.d.). Characteristic IR Absorptions. OpenOChem Learn.
University of Wisconsin-River Falls. (n.d.). 2. Infrared spectroscopy. Chemistry Department.
SlidePlayer. (2023). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. SlidePlayer.
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. SlidePlayer.
Benchchem. (n.d.). A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Benchchem.
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
Bott, T.M., & West, F.G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-260.
Nzikayel, S., Akpan, I.J., & Adams, E.C. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Medicinal Chemistry, 7(11), 321-323.
Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific.
Leonard, N.J., & Gash, V.W. (1954). Unsaturated Amines. I. Determination of the Proximity of Nitrogen to a Double Bond by Infrared Absorption. Journal of the American Chemical Society, 76(11), 2781–2784.
Cao, S., et al. (2023). Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. University Chemistry, 38(1), 225-231.
Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
U.S. Environmental Protection Agency. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS. EPA.
U.S. Department of Health and Human Services. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks.
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chiral Azetidines
For researchers, scientists, and drug development professionals, understanding the structural nuances of chiral azetidines is paramount. These strained four-membered nitrogen-containing heterocycles are increasingly prev...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the structural nuances of chiral azetidines is paramount. These strained four-membered nitrogen-containing heterocycles are increasingly prevalent motifs in modern pharmaceuticals. Mass spectrometry serves as a cornerstone for their characterization, yet a comprehensive understanding of how their chirality influences fragmentation patterns remains a developing area. This guide provides an in-depth, comparative analysis of the expected mass spectrometry fragmentation patterns of chiral azetidines, grounded in fundamental principles and supported by analogous experimental data from related structures. We will explore the influence of different ionization techniques and provide a framework for interpreting the mass spectra of these stereochemically rich molecules.
The Unique Challenge of Chiral Azetidines in Mass Spectrometry
The inherent ring strain of the azetidine core dictates much of its fragmentation behavior.[1][2] However, the introduction of one or more stereocenters adds a layer of complexity. While enantiomers possess identical physical properties in a non-chiral environment, their behavior can diverge under certain mass spectrometric conditions, particularly during fragmentation. This guide will dissect these potential differences, offering insights into how stereochemistry can be probed using mass spectrometry.
Core Fragmentation Pathways of the Azetidine Ring
The fragmentation of the azetidine ring is primarily driven by the localization of the charge on the nitrogen atom following ionization and the energetic favorability of cleaving the strained C-C bonds. The two principal fragmentation pathways are alpha-cleavage and ring opening, followed by subsequent fragmentations.
Alpha-Cleavage
The most common fragmentation pathway for cyclic amines is cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). This results in the formation of a stable, resonance-stabilized acyclic ion. For a generic N-substituted azetidine, this would proceed as follows:
Caption: A typical tandem mass spectrometry workflow for azetidine analysis.
Predicted Fragmentation of a Substituted Chiral Azetidine: A Case Study
Let's consider a hypothetical chiral azetidine, (R)-1-benzyl-2-phenylazetidine. Under ESI-MS/MS conditions, we would expect the following:
Protonation: The nitrogen atom is protonated to form the [M+H]+ ion.
CID-Induced Fragmentation:
Loss of the N-benzyl group: Cleavage of the N-CH2Ph bond to lose a neutral benzyl radical (not observed) or toluene, leading to a fragment corresponding to the protonated 2-phenylazetidine ring.
Loss of the C2-phenyl group: Cleavage of the C-Ph bond to lose a neutral phenyl radical or benzene.
Ring Opening/Cleavage: As described in the core pathways, leading to characteristic acyclic fragment ions. The presence of the bulky phenyl and benzyl groups will influence which bonds are preferentially cleaved.
The relative abundances of these fragment ions may differ for the (R) vs. (S) enantiomer if a chiral recognition element is present, or for different diastereomers.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with EI
This method is suitable for volatile and thermally stable azetidines.
Sample Preparation: Dissolve the azetidine derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Derivatization (Optional): For azetidines with polar functional groups, derivatization (e.g., silylation) may be necessary to increase volatility.
[3][4]3. GC Separation: Inject the sample onto a GC equipped with a suitable capillary column (a chiral column is necessary to separate enantiomers).
Ionization: Use a standard electron ionization source (70 eV).
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments.
Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to elucidate the structure. Compare the retention times and mass spectra of different stereoisomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
This is a versatile method for a wide range of azetidine derivatives.
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
LC Separation: Inject the sample onto an LC system. A chiral stationary phase is required to separate enantiomers prior to mass analysis.
Ionization: Use an electrospray ionization source in positive ion mode.
MS/MS Analysis:
MS1 Scan: Acquire a full scan to identify the [M+H]+ ion.
Product Ion Scan: Select the [M+H]+ ion as the precursor and perform CID to generate a fragment ion spectrum.
Data Analysis: Correlate the retention times with the corresponding mass spectra and MS/MS fragmentation patterns to identify and characterize the different stereoisomers.
Conclusion
The mass spectrometry fragmentation patterns of chiral azetidines are governed by the fundamental principles of cyclic amine fragmentation, with the added complexity of stereochemistry. While EI provides detailed structural information through extensive fragmentation, ESI-MS/MS is often preferred for its ability to selectively fragment the protonated molecule, offering more controlled structural analysis. The differentiation of enantiomers typically requires the use of chiral chromatography or a chiral auxiliary in the mass spectrometer. A thorough understanding of these principles and techniques is crucial for the unambiguous characterization of this important class of molecules in drug discovery and development.
References
Aggarwal, V. K., & O'Brien, C. J. (2002). Synthesis of Azetidines. Chemical Reviews, 102(8), 2771-2798.
Brandi, A., Cicchi, S., & Cordero, F. M. (2003). The Construction of the Azetidine Ring. Chemical Reviews, 103(4), 1213-1270.
Couty, F., & Evano, G. (2006). Recent Developments in the Synthesis of Azetidines. Organic & Biomolecular Chemistry, 4(18), 3347-3367.
De Kimpe, N. (2007). Azetidines, Azetines, and Azetes.
Falick, A. M., & Maltby, D. A. (1989). Collision-induced dissociation of peptides. A study of the influence of collision gas and collision energy. Analytical Biochemistry, 182(1), 165-169.
GRIBOV, L. A., & ZIBROV, I. P. (2008). Mass Spectrometry of Organic Compounds. Walter de Gruyter.
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
Gu, J., & Lebrilla, C. B. (2002). Chiral recognition in the gas phase by mass spectrometry. Mass Spectrometry Reviews, 21(5), 337-353.
Hoffmann, E. D., & Stroobant, V. (2007).
Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
McLafferty, F. W. (1993). Tandem mass spectrometry. John Wiley & Sons.
NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
Sparkman, O. D., & Penton, Z. (2019).
Tureček, F., & McLafferty, F. W. (1993). Interpretation of mass spectra. University Science Books.
Woon, E. C. Y., & Vassiliou, S. (2009). The chemistry of azetidines. Tetrahedron, 65(44), 8975-9004.
Zenkevich, I. G. (1997). General regularities of the fragmentation of organic compounds under electron impact and their interpretation. Russian Chemical Reviews, 66(5), 391-417.
Cole, R. B. (Ed.). (2010).
de Hoffmann, E., & Stroobant, V. (2007).
Falick, A. M., Muenster, H., & Burlingame, A. L. (1991). Collision-induced dissociation of multiply charged ions. Mass Spectrometry Reviews, 10(5), 349-373.
Knapp, D. R. (1979).
Loo, J. A. (1997). Studying noncovalent protein complexes by electrospray ionization mass spectrometry. Mass Spectrometry Reviews, 16(1), 1-23.
Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112.
Vanecko, J. A., & West, F. G. (2007). Recent advances in the synthesis of azetidines. Tetrahedron, 63(19), 3925-3946.
Vékey, K. (1996). Internal energy effects in mass spectrometry. Journal of Mass Spectrometry, 31(5), 445-463.
Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
Zehnacker, A., & Suhm, M. A. (2008). Chirality recognition in the gas phase.
Zhang, X., & Rempel, D. L. (2006). Chiral recognition in mass spectrometry. Mass Spectrometry Reviews, 25(5), 671-697.
Blau, K., & Halket, J. M. (Eds.). (1993).
Downard, K. (2004). Mass spectrometry: a foundation course. Royal Society of Chemistry.
Siuzdak, G. (2006). The expanding role of mass spectrometry in biotechnology. MCC Press.
This guide mandates the operational protocols for the safe containment, transport, and final disposal of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine. As a chiral azetidine derivative, this compound possesses significant ring strain (~26 kcal/mol) and basicity. Improper handling can lead to uncontrolled exothermic ring-opening reactions or polymerization.
Critical Hazard Profile:
Flammability: High (Flash point anticipated < 60°C based on structural analogs).
Reactivity: Incompatible with strong acids and oxidizers.[2] Acidic contact triggers rapid, exothermic hydrolysis (ring opening).
Health: Skin/Eye Corrosive (Category 1B/2) and Acute Toxicity (Oral/Inhalation).
Personal Protective Equipment (PPE) Matrix
Adherence to this PPE matrix is non-negotiable for any personnel handling waste streams containing >0.1% of the target compound.
PPE Category
Specification
Scientific Rationale
Respiratory
NIOSH-approved N95 (solids) or Organic Vapor Cartridge (liquids/solutions).
Prevents inhalation of volatile amine vapors which can cause respiratory sensitization and mucosal damage.
Hand Protection
Double-gloving: Nitrile (0.11 mm) over Laminate (Silver Shield®).
Azetidines can permeate standard latex rapidly. Laminate provides a chemical barrier against organic amines.
Eye Protection
Chemical Splash Goggles + Face Shield (if pouring >500 mL).
Protects against corneal damage from basic splashes; azetidines are lachrymators and corrosives.
Body Defense
Flame-resistant (FR) Lab Coat + Chemical Apron.
Mitigates risk from flash fires (flammable vapors) and direct skin necrosis.
Waste Segregation & Containerization Protocol
The Principle of Segregation
Do NOT mix with acidic waste.
The four-membered azetidine ring is kinetically stable but thermodynamically strained. Introduction to an acidic waste stream (e.g., HCl, H₂SO₄) protonates the nitrogen, activating the ring for nucleophilic attack and cleavage. This reaction releases latent strain energy as heat, potentially pressurizing waste containers or causing an explosion.
Container Specifications
Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass (Amber).
Closure: Vented caps are recommended to prevent pressure buildup from slow volatilization or minor decomposition.
Labeling: Must be clearly marked "HAZARDOUS WASTE - FLAMMABLE - ORGANIC AMINE".
Disposal Workflow Diagram
Figure 1: Logical workflow for the segregation and packaging of azetidine waste streams, emphasizing the critical separation from acidic agents.
Spill Management & Neutralization
In the event of a spill, immediate action is required to prevent vapor dispersion and skin contact.[3]
Step-by-Step Spill Response:
Evacuate & Ventilate: Clear the immediate area (15 ft radius). Activate emergency ventilation or open fume hood sashes fully.
PPE Escalation: Don appropriate respiratory protection (Full-face respirator with OV cartridges recommended for spills >100 mL).
Containment: Dike the spill using non-combustible absorbents (Vermiculite or Diatomaceous Earth). Do NOT use paper towels (surface area increase + flammability risk).
Collection:
Scoop absorbed material into a disposable wide-mouth container.
Seal immediately to suppress vapors.
Surface Decontamination:
Wash the contaminated surface with a dilute soap/water solution.[4]
Note: Do not use strong acids to "neutralize" the spill on the benchtop, as this may generate heat and fumes.
Final Disposal Methodology
The only acceptable final disposal method for (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine is High-Temperature Incineration .
Mechanism: Thermal oxidation at >1000°C ensures complete destruction of the strained nitrogen heterocycle, converting it to CO₂, H₂O, and NOₓ.
Scrubbing: The incineration facility must be equipped with a wet scrubber to capture nitrogen oxides (NOₓ) generated during combustion.
Prohibited Methods:
Drain Disposal: Strictly prohibited. The compound is toxic to aquatic life and can damage plumbing seals.
Evaporation: Do not allow to evaporate in fume hoods as a disposal method; this violates environmental air quality regulations.